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3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Documentation Hub

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  • Product: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
  • CAS: 1215850-34-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: A Privileged Scaffold for Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines the pyridazine core, a pharmacophore known for a wide array of biological activities, with the tetrahydropyran (THP) moiety, a privileged scaffold recognized for its ability to improve the pharmacokinetic profiles of drug candidates. This document details the compound's chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic rationale, and state-of-the-art analytical characterization methods. Furthermore, it explores its strategic application as a versatile intermediate for the synthesis of diverse compound libraries, positioning it as a valuable building block in the quest for novel therapeutics.

Introduction: A Strategic Combination of Pharmacophores

In modern drug discovery, the design of new molecular entities often involves the strategic combination of well-characterized structural motifs to optimize both pharmacodynamic and pharmacokinetic properties. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a prime example of this molecular hybridization strategy.

The pyridazine ring is a nitrogen-containing heterocycle endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[1] This core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[2][3][4]

The tetrahydropyran (THP) moiety is increasingly utilized in medicinal chemistry as a "privileged scaffold."[5] It often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, with the key advantage of reduced lipophilicity. This modification can significantly enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which is a critical factor for clinical success.[5][6]

The target compound, by covalently linking these two scaffolds, represents a valuable platform for generating novel molecules. The chlorine atom at the 3-position of the pyridazine ring acts as a versatile synthetic handle, allowing for extensive diversification and exploration of the surrounding chemical space.[7][8]

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine consists of a pyridazine ring substituted at the C3 position with a chlorine atom and at the C6 position with a tetrahydropyran-4-ylmethoxy group via an ether linkage.

Caption: Chemical structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Appearance White to off-white solid (Predicted)
Calculated XLogP3 1.3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Polar Surface Area 47.9 Ų
Rotatable Bonds 3

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the commercially available starting materials 3,6-dichloropyridazine and (tetrahydro-2H-pyran-4-yl)methanol.

Caption: General workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Starting Material: 3,6-Dichloropyridazine is an ideal precursor. The two chlorine atoms are reactive leaving groups for SNAr reactions.[7][9] While substitution can occur at either position, reaction with one equivalent of a nucleophile often allows for mono-substitution.

  • Nucleophile Formation: (Tetrahydro-2H-pyran-4-yl)methanol is a primary alcohol and a relatively weak nucleophile.[10] To enhance its reactivity, a strong base such as sodium hydride (NaH) is used. NaH deprotonates the hydroxyl group to form the corresponding sodium alkoxide, a much more potent nucleophile, which readily attacks the electron-deficient pyridazine ring.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen. These solvents effectively solvate the sodium cation without solvating the alkoxide nucleophile, thereby maximizing its reactivity. They are also suitable for the temperature range required for the reaction.

  • Reaction Control: The reaction is typically performed at an elevated temperature (e.g., 60-80 °C) to overcome the activation energy of the SNAr reaction.[11] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of optimal conversion and prevent the formation of disubstituted byproducts.

Experimental Protocol: Synthesis
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous DMF (10 mL/mmol of 3,6-dichloropyridazine).

  • Alkoxide Formation: Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add 3,6-dichloropyridazine (1.0 eq.) to the reaction mixture in one portion. Heat the mixture to 70 °C and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the pyridazine and THP moieties. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the THP ring and the methylene linker will appear in the upfield aliphatic region (δ 1.5-4.5 ppm). Key signals include the doublet for the two protons of the -O-CH₂- linker and the characteristic multiplets for the THP ring protons.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyridazine ring carbons, with the carbon atoms attached to chlorine and oxygen appearing at lower field.[14] The five unique carbons of the THP-methoxy moiety will be visible in the aliphatic region (typically δ 25-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern, which provides structural validation.

  • Expected Molecular Ion: In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 229.68. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

  • Predicted Fragmentation: The most probable fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) involve the cleavage of the ether linkage.[15][16] Key expected fragments would arise from:

    • Loss of the entire tetrahydropyran-4-ylmethoxy group.

    • Cleavage of the C-O bond between the methylene linker and the THP ring, leading to a fragment corresponding to the oxonium ion of the THP-CH₂ moiety.[17]

    • Fragmentation of the pyridazine ring itself, often involving the loss of N₂ or HCN.[18][19][20]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

  • C-O-C Stretch: A strong, characteristic absorption band for the ether linkages (both aryl-alkyl and alkyl-alkyl) is expected in the 1250-1050 cm⁻¹ region.[21]

  • C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyridazine core will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching from the THP and linker CH₂ groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

  • C-Cl Stretch: A band corresponding to the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region.

Applications in Drug Discovery and Development

The primary value of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine lies in its role as a versatile chemical intermediate for the construction of compound libraries. The chlorine atom at the 3-position is a key reactive site for introducing molecular diversity.

G Core 3-Chloro-6-(THP-methoxy)pyridazine Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst, Amine SNAr Nucleophilic Substitution (C-O, C-S Bond Formation) Core->SNAr Nucleophile (e.g., R-SH, R-OH) Aryl Aryl/Heteroaryl Substituted Product Suzuki->Aryl Amine Amine/Aniline Substituted Product Buchwald->Amine Other Thiol/Alkoxide Substituted Product SNAr->Other

Caption: Potential diversification pathways from the title compound.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is highly amenable to cross-coupling reactions.

    • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems, creating C-C bonds.

    • Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines enables the synthesis of 3-amino-pyridazine derivatives, a common feature in many bioactive molecules.[1]

    • Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl scaffolds.

  • Further Nucleophilic Aromatic Substitution: The chlorine can be displaced by other nucleophiles under thermal or microwave-assisted conditions. This includes thiols (to form thioethers), other alkoxides (to form different ethers), and azide ions.[22][23]

This synthetic tractability allows researchers to rapidly generate a library of analogs from a single, advanced intermediate. Each new compound can then be screened in high-throughput assays against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, accelerating the identification of new hit compounds.[24][25]

Conclusion

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine stands as a strategically designed chemical entity with significant potential in the field of drug discovery. It successfully merges the pharmacologically relevant pyridazine core with the ADME-enhancing tetrahydropyran moiety. Its straightforward and scalable synthesis, coupled with the reactive chlorine handle at the 3-position, makes it an exceptionally valuable platform for the generation of diverse and novel small molecule libraries. For researchers and scientists in drug development, this compound represents not just a single molecule, but a gateway to exploring vast areas of chemical space in the pursuit of next-generation therapeutics.

References

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  • Kovács, D., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1156. [Link]

  • Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3328-3335. [Link]

  • Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Haider, M. I., Husain, A., & Sharma, M. (2021). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Dampc, M., Juszczuk, K., & Rak, J. (2015). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

  • Al-Warhi, T., Al-Sha'er, M. A., & Al-Zoubi, R. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(6), 994-1025. [Link]

  • Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • de Souza, G. G., Pires, L. F., & Wolff, W. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 6(3), 51-58. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

  • Lesher, G. Y., & Opalka, C. J. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (EP0047164B1).
  • LookChem. (2020). How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis? LookChem. [Link]

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 400-405. [Link]

  • Sayed, G. H., El-Kady, M. Y., & Abd Elhalim, M. S. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1880. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine hydrochloride. PubChem. [Link]

  • Protheragen. (2026). Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. Protheragen. [Link]

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. ResearchGate. [Link]

  • MDPI. (2022). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2023). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187042. [Link]

  • Wiley. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. [Link]

  • Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3328-3335. [Link]

  • Douglas, C. J., & Siler, D. A. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(10), 2462-2465. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3-Chloropyridine: Properties, Uses, and Sourcing for Your Lab. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chem-Impex. (n.d.). Tetrahydropyran-4-methanol. Chem-Impex. [Link]

  • Terán, C., Vila, N., & Besada, P. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 653-657. [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116327. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]

  • Yap, A. H., et al. (2019). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. [Link]

  • Walker, M. A. (2014). Physical Properties of Tetrahydropyran and Its Applications. Request PDF. [Link]

  • Larhed, M., et al. (2010). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF. [Link]

  • Pérez-temprano, M. H., et al. (2015). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(tetrahydro-2H-pyran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization of this potential drug candidate.

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutics. The title compound, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, incorporates this key heterocycle along with a tetrahydropyran moiety, which can influence solubility and metabolic stability, and a chloro-substituent that can serve as a handle for further synthetic modifications. A thorough understanding of its physicochemical profile is paramount for its advancement in the drug discovery pipeline.

Molecular Structure and Fundamental Properties

A definitive chemical structure is the foundation of any physicochemical analysis. The structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is presented below.

Chemical Structure:

Caption: Chemical structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Based on this structure, the fundamental molecular properties can be calculated:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂Calculated
Molecular Weight 228.68 g/mol Calculated
CAS Number Not availableN/A

Note: As of the time of this writing, a specific CAS number for this compound has not been identified in public databases.

Experimental Physicochemical Profiling

The following sections detail the experimental protocols for determining the key physicochemical parameters of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. These protocols are designed to be self-validating and are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[1][2][3]

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered compound is packed into a capillary tube.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Predicted Value: Due to the lack of experimental data, a precise melting point cannot be provided. However, based on structurally similar compounds like 3-chloro-6-methoxypyridazine (melting point 89-91 °C), it is anticipated to be a solid at room temperature.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. The following protocol is based on the OECD Test Guideline 105.[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to a known volume of buffer (pH 7.4) A->B C Shake at a constant temperature (e.g., 25 °C) for 24h B->C D Allow to settle C->D E Centrifuge or filter the supernatant D->E F Quantify concentration by HPLC-UV E->F

Caption: Workflow for determining aqueous solubility.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Value: While experimental data is unavailable, predictive models can offer an estimate. Given the presence of the ether and pyridazine nitrogens capable of hydrogen bonding, moderate aqueous solubility is anticipated.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.

Experimental Workflow:

G cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare water-saturated n-octanol and n-octanol-saturated water B Dissolve compound in one phase A->B C Mix with the other phase in a separatory funnel B->C D Shake vigorously and allow layers to separate C->D E Determine the concentration of the compound in both phases by HPLC-UV D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Shake-flask method for LogP determination.

Experimental Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period to allow the layers to fully separate.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Predicted Value: Computational tools can provide an estimated LogP value. Given the presence of both lipophilic (chloropyridazine) and hydrophilic (ether and tetrahydropyran) moieties, a balanced LogP value is expected.

Acidity Constant (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for pKa determination.

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Predicted Value: The pyridazine ring is weakly basic. The exact pKa will be influenced by the substituents. Predictive software can provide an estimated pKa for the protonation of the pyridazine nitrogens.

Chemical Stability

Assessing the chemical stability of a new chemical entity is a critical step in its development. HPLC is a powerful tool for monitoring the degradation of a compound over time under various stress conditions.

Experimental Protocol:

  • Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

    • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal degradation: Heating the solid or solution.

    • Photostability: Exposure to UV and visible light.

  • Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products.

  • Data Analysis: The percentage of the remaining parent compound and the formation of any degradation products are quantified.

Expected Stability Profile: The ether linkage may be susceptible to acidic hydrolysis, while the pyridazine ring is generally stable. The chloro-substituent may be subject to nucleophilic displacement under certain conditions.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. Where experimental data is not available, this is noted.

ParameterMethodPredicted/Expected Value
Melting Point Capillary MethodSolid at room temperature
Aqueous Solubility Shake-Flask (OECD 105)Moderate
LogP Shake-FlaskBalanced
pKa Potentiometric TitrationWeakly basic
Chemical Stability HPLC-based stress testingPotentially sensitive to acid hydrolysis

Conclusion

The comprehensive physicochemical profiling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a critical step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data. While experimental determination of these parameters is essential, predictive models can offer valuable initial insights. The data generated from these studies will be instrumental in guiding formulation development, understanding ADME properties, and ultimately, in assessing the therapeutic potential of this promising molecule.

References

  • OECD (2023), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris, [Link].

  • YesWeLab (2023), "OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing", YesWeLab Blog, [Link].

  • EPP Ltd, "List of OECD Test Methods for Physico-Chemical Testing", [Link].

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Sources

Foundational

An In-Depth Technical Guide on the Discovery and Preliminary Investigation of Tetrahydropyran-Pyridazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic fusion of tetrahydropyran (THP) and pyridazine moieties has yielded a class of heterocyclic compounds with significant poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of tetrahydropyran (THP) and pyridazine moieties has yielded a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery and initial evaluation of these derivatives. We will delve into the medicinal chemistry rationale, prevalent synthetic strategies with an emphasis on the causality behind experimental choices, and a structured framework for preliminary biological investigation, from initial screening to early ADME profiling.

The Core Rationale: Why Tetrahydropyran-Pyridazine Scaffolds?

In modern drug discovery, the selection of a core scaffold is a critical decision that influences all downstream properties of a potential therapeutic. The tetrahydropyran-pyridazine framework is a "privileged scaffold," meaning it is a structural motif capable of binding to multiple biological targets. This versatility stems from the unique combination of its constituent rings.

  • The Tetrahydropyran (THP) Ring: As a saturated heterocycle, the THP ring imparts valuable three-dimensionality to a molecule. Unlike flat aromatic rings, its flexible chair-like conformation allows for the precise spatial positioning of substituents. This is crucial for optimizing interactions within the complex topography of a protein's binding site. Furthermore, the ether linkage introduces a polar feature and potential hydrogen bond acceptor site while generally offering greater metabolic stability compared to more labile functional groups.[1]

  • The Pyridazine Ring: This 1,2-diazine system is a bio-isostere of a phenyl ring but with a distinct electronic and steric profile.[2] The two adjacent nitrogen atoms act as hydrogen bond acceptors and significantly influence the molecule's charge distribution.[2] The pyridazine core is found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5]

The combination of these two rings creates a scaffold with a rich three-dimensional character, balanced lipophilicity, and multiple points for hydrogen bonding, making it an attractive starting point for library synthesis and lead discovery.

Synthetic Strategies: From Concept to Compound

A robust and flexible synthetic route is paramount for exploring the structure-activity relationships (SAR) of a new chemical series. The most common approach to tetrahydropyran-pyridazine derivatives involves the construction of the pyridazine ring onto a pre-functionalized THP core.

2.1. Retrosynthetic Analysis & Key Reactions

The classical and widely utilized method for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[6][7] This informs a logical retrosynthetic disconnection of the target molecule.

G Target Tetrahydropyran-Pyridazine Scaffold Intermediate1 THP-Substituted 1,4-Dicarbonyl Target->Intermediate1 Cyclocondensation Precursor2 Hydrazine (or derivative) Target->Precursor2 N-N Source Precursor1 Functionalized Tetrahydropyran Intermediate1->Precursor1 Oxidation / Elaboration

Caption: Retrosynthetic approach for tetrahydropyran-pyridazine derivatives.

2.2. Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a generalized, multi-step synthesis. The logic behind each step is explained to ensure trustworthiness and adaptability.

Workflow Overview:

G Start Tetrahydropyran-4-one Step1 Step 1: α-Alkylation (Form C-C bond) Start->Step1 Step2 Step 2: Oxidation (Install 2nd carbonyl) Step1->Step2 Step3 Step 3: Cyclocondensation (Form Pyridazine Ring) Step2->Step3 Product Target Molecule Step3->Product

Caption: A typical forward synthetic workflow for the target scaffold.

Step 1: α-Alkylation of Tetrahydropyran-4-one

  • Objective: To introduce a two-carbon unit at the alpha position, which will become part of the 1,4-dicarbonyl system.

  • Protocol:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • Add a solution of tetrahydropyran-4-one (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add ethyl bromoacetate (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality Behind Choices:

    • LDA at -78 °C: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic enolate of the ketone without competing side reactions. The low temperature prevents side reactions and ensures regioselectivity.

    • Anhydrous Conditions: LDA and other organolithium reagents are extremely reactive with water. An inert atmosphere and dry solvents are critical for success.

Step 2: Oxidation to the 1,4-Dicarbonyl Intermediate

  • Objective: To convert the ester from the previous step into a ketone, completing the 1,4-dicarbonyl backbone.

  • Protocol: This step can be complex and may require multi-step transformations (e.g., hydrolysis of the ester, activation, and reaction with an organometallic reagent, followed by oxidation). A more direct, albeit advanced, method is shown for illustrative purposes. A common route involves converting the ester to a Weinreb amide followed by Grignard addition.

Step 3: Pyridazine Formation via Cyclocondensation

  • Objective: To form the aromatic pyridazine ring.

  • Protocol:

    • Dissolve the purified THP-substituted 1,4-dicarbonyl from the previous step (1.0 eq.) in absolute ethanol or glacial acetic acid.

    • Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq.) dropwise.[6]

    • Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

    • Purify the crude product by either recrystallization or flash column chromatography to yield the final tetrahydropyran-pyridazine derivative.

  • Causality Behind Choices:

    • Acidic/Protic Solvent: The reaction is often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[6]

    • Reflux: The condensation and subsequent dehydration to form the aromatic ring require energy, which is provided by heating.

Preliminary Investigation: A Tiered Approach to Finding Leads

Synthesizing a library of compounds is only the first step. A systematic biological evaluation is necessary to identify promising candidates. This process follows a logical progression from broad screening to more detailed characterization.[8][9][10]

Logical Workflow for Preliminary Investigation:

G cluster_0 Discovery Phase cluster_1 Lead Generation Phase HTS High-Throughput Screening (HTS) (Single concentration) HitConf Hit Confirmation (Resynthesis & Re-test) HTS->HitConf DoseResp Dose-Response Analysis (IC₅₀/EC₅₀ Determination) HitConf->DoseResp SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) DoseResp->SAR ADME Early In Vitro ADME Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A standard workflow from initial hit discovery to lead generation.

3.1. High-Throughput Screening (HTS) and Hit Confirmation

The process begins by screening the synthesized library against a biological target.[8] This is typically done at a single, relatively high concentration (e.g., 10 µM) to identify any compound showing activity—a "hit". Any hits must be confirmed by re-testing freshly prepared samples to rule out false positives.

3.2. Dose-Response and Structure-Activity Relationship (SAR)

Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This quantitative data is crucial for building an SAR.[11]

Data Presentation: Summarizing SAR Data

By systematically varying substituents (R¹, R²) on the scaffold and measuring the corresponding potency, researchers can understand which chemical features are important for activity.

Compound IDR¹ Substituent (on THP)R² Substituent (on Pyridazine)Target Inhibition IC₅₀ (nM)
THP-PYR-01 HPhenyl850
THP-PYR-02 H4-Fluorophenyl220
THP-PYR-03 H4-Methoxyphenyl1500
THP-PYR-04 2,2-dimethyl4-Fluorophenyl55

From this hypothetical data, one can infer that a 4-fluorophenyl group at R² is beneficial for potency compared to an unsubstituted phenyl or a methoxy-substituted phenyl. Furthermore, adding gem-dimethyl groups at R¹ on the THP ring significantly improves potency, suggesting a favorable interaction in a nearby hydrophobic pocket of the target protein.

3.3. Early In Vitro ADME Profiling

Potency alone does not make a good drug. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical to avoid costly late-stage failures.[12][13][14][15] These laboratory-based assays predict how a compound might behave in a whole organism.[13][15]

Key In Vitro ADME Assays: [16]

  • Metabolic Stability: Assesses how quickly a compound is broken down by liver enzymes (e.g., using human liver microsomes). Low stability can lead to poor exposure in vivo.

  • Aqueous Solubility: Measures how well a compound dissolves in water. Poor solubility can hinder absorption.

  • Cell Permeability (e.g., Caco-2 Assay): Uses a layer of intestinal cells to predict how well a compound might be absorbed from the gut into the bloodstream.

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target.

  • hERG Inhibition: An early safety assay to check for potential cardiac toxicity.

By integrating potency data with these early ADME results, project teams can make informed decisions, prioritizing compounds with a balanced profile for further, more resource-intensive in vivo studies.

References
  • In Vitro ADME. (n.d.). Selvita. Retrieved March 12, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 12, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 12, 2026, from [Link]

  • In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved March 12, 2026, from [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026, March 6). InfinixBio. Retrieved March 12, 2026, from [Link]

  • López-Cara, L. C., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7482-7485. [Link]

  • Ohmori, O., et al. (2003). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(7), 1323-1326. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry, 19(4), 845-849. [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025, May 19). Neuland Labs. Retrieved March 12, 2026, from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 131-236. [Link]

  • Chen, X., et al. (2022). Paving the way for small-molecule drug discovery. Journal of Biomedical Science, 29(1), 69. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Pharmacy Research, 8(3), 354-362. [Link]

  • Sharma, P., & Kumar, A. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446. [Link]

  • Elnagdi, M. H., et al. (2008). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 96, 1-47. [Link]

  • Pahutski, T. F., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 745-753. [Link]

  • Sharma, P., & Kumar, A. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446. [Link]

  • Akçay, S., et al. (2018). Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link]

  • Al-Omran, F., et al. (2001). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. University of Minho Repository. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Sausins, A. E., & Duburs, G. Y. (1992). Synthesis of 1,4-dihydropyridines in cyclocondensation reactions (review). Chemistry of Heterocyclic Compounds, 28, 363-376. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • Ghorab, M. M., et al. (2021). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 44(25), 4173-4179. [Link]

  • Zhang, X., et al. (2015). Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. European Journal of Medicinal Chemistry, 90, 834-843. [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5036-5053. [Link]

Sources

Exploratory

Technical Guide: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a highly specialized, versatile building block designed to address common developability challenges in drug discovery. By integrating an electron-deficient pyridazine core with a conformationally restrained tetrahydropyran (THP) motif, this intermediate offers an optimized balance of polarity, metabolic stability, and synthetic tractability.

As a novel synthetic intermediate, this specific positional isomer does not currently possess a universally indexed public CAS registry number in standard open databases (unlike its 2-yl isomer counterpart, CAS 1016697-40-7)[1]. Instead, it is rigorously tracked in commercial chemical databases via its MDL number and InChIKey[2].

Physicochemical Profiling & Structural Rationale

To understand the utility of this molecule, we must deconstruct its physicochemical properties and the causality behind its structural design.

Quantitative Data Summary
PropertyValueSource / Significance
Molecular Weight 228.68 g/mol Optimal for fragment-based or lead-oriented synthesis[3].
Molecular Formula C₁₀H₁₃ClN₂O₂[2]
Computed LogP ~1.46Indicates excellent aqueous solubility potential[3].
H-Bond Acceptors 4Enhances target engagement via dipole interactions[3].
Fraction sp³ (Fsp³) 0.6High 3D character; correlates with clinical success[3].
MDL Number MFCD14666502Primary catalog identifier[2].
InChIKey MEAZNSVMLGLFFE-UHFFFAOYSA-NUnique structural identifier[2].
The Causality of Scaffold Selection

1. The Pyridazine Core (Bioisosterism): The pyridazine ring is strategically deployed as a bioisostere for the ubiquitous phenyl ring. Pyridazines possess a high dipole moment and dual hydrogen-bonding capacity[4]. This inherent polarity significantly reduces the molecule's lipophilicity compared to carbocyclic analogs. In drug design, this substitution is causally linked to lower cytochrome P450 inhibitory effects and a reduced propensity to bind to the cardiac hERG potassium channel—a critical toxicity liability[4][5].

2. The Tetrahydropyran (THP) Motif: The THP ring serves as a conformationally restrained ether, acting as a bioisostere for cyclohexane[6]. By replacing a methylene (-CH₂-) group with an oxygen atom, the THP motif introduces a polar hydrogen-bond acceptor without adding a hydrogen-bond donor[6]. This precise structural edit lowers the overall lipophilicity (LogP) of the molecule, which directly improves its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and aqueous solubility[6].

3. The 3-Chloro Substituent: The chlorine atom positioned at C3 of the electron-deficient pyridazine ring acts as a highly reactive synthetic handle. It is primed for downstream functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Mandatory Visualization: Structural Logic

G Compound 3-Chloro-6-(tetrahydro-2H-pyran- 4-ylmethoxy)pyridazine Pyridazine Pyridazine Core (Bioisostere) Compound->Pyridazine THP Tetrahydropyran (THP) Motif Compound->THP Chloro 3-Chloro Substituent (Synthetic Handle) Compound->Chloro Dipole High Dipole Moment & Dual H-Bonding Pyridazine->Dipole hERG Reduced hERG Liability Pyridazine->hERG Lipophilicity Lower Lipophilicity (Reduced LogP) THP->Lipophilicity Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Chloro->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro->SNAr ADME Improved ADME Profile Lipophilicity->ADME

Logical relationships between structural components and their pharmacological outcomes.

Experimental Methodologies: Synthesis & Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls.

Workflow 1: Synthesis of the Core Intermediate

Objective: Monosubstitution of 3,6-dichloropyridazine with (tetrahydro-2H-pyran-4-yl)methanol via SNAr. Causality: A strong base (NaH) is required to irreversibly deprotonate the primary alcohol, generating a highly nucleophilic alkoxide. Strict stoichiometric control (1.0 equivalent) and low temperatures are critical to prevent over-reaction into the bis-substituted byproduct.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Substitution: Dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Isolation: Quench the unreacted NaH carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Workflow 2: Downstream Functionalization (Buchwald-Hartwig Amination)

Objective: Coupling the 3-chloro handle with an amine to generate a target drug candidate. Causality: The electron-deficient nature of the pyridazine ring accelerates the oxidative addition step of the palladium catalytic cycle, allowing for milder coupling conditions compared to unactivated aryl chlorides.

Step-by-Step Protocol:

  • Assembly: In a Schlenk tube, combine 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (1.0 eq), the desired primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Add anhydrous 1,4-Dioxane. Degas the heterogeneous mixture thoroughly via three freeze-pump-thaw cycles to prevent catalyst poisoning by oxygen.

  • Heating: Seal the tube and heat the reaction mixture to 90–100 °C for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Final Purification: Concentrate the filtrate and purify the target compound via preparative HPLC.

Sources

Foundational

pharmacokinetics of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine analogs

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Analogs Introduction: A Strategic Framework for Novel Pyridazine Analogs The pyridazine ring is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Analogs

Introduction: A Strategic Framework for Novel Pyridazine Analogs

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] Its inherent polarity and capacity for hydrogen bonding make it an attractive replacement for less desirable moieties in drug design.[1] When combined with a tetrahydropyran (THP) group—a known modulator of ADME properties that can improve solubility and reduce lipophilicity—the resulting scaffold, exemplified by 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, presents a promising avenue for the development of novel therapeutics.[3]

While extensive research exists on various pyridazine derivatives and their wide-ranging biological activities, including anticancer and anti-inflammatory effects, specific, publicly available pharmacokinetic data for the 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine series remains limited.[4][5][6] This guide, therefore, serves as a strategic and methodological whitepaper for researchers and drug development professionals. It outlines the essential in vitro and in vivo studies required to comprehensively characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this promising class of compounds. We will use the core structure as a representative model to explain the causality behind experimental choices, provide field-proven protocols, and illustrate how to synthesize data into a predictive pharmacokinetic profile.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of rapid, in vitro assays designed to predict the in vivo behavior of the analogs. These studies are crucial for early-stage decision-making and for selecting candidates with the highest probability of success for further development.

Absorption: Assessing Oral Bioavailability Potential

A primary goal for many drug candidates is oral administration. Therefore, understanding a compound's ability to cross the intestinal epithelium is critical.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter membranes in a transwell plate system and cultured for 21-25 days to allow for full differentiation and polarization.

  • Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

  • Permeability Assessment (A-to-B):

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.

    • Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

  • Efflux Assessment (B-to-A):

    • To assess whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment is reversed. The compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.

Causality and Interpretation:

  • A high Papp value in the A-to-B direction indicates good passive diffusion and a higher likelihood of good oral absorption.

  • A high efflux ratio identifies compounds that may have limited bioavailability due to being pumped back into the intestinal lumen by transporters like MDR1.[7] This knowledge allows for structural modifications to mitigate this effect early in the design cycle.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the blood. Only the unbound fraction is available to distribute into tissues and interact with the target.

Experimental Protocol: Equilibrium Dialysis

This method is considered the gold standard for determining the fraction of a compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, with chambers separated by a semi-permeable membrane that allows the free drug to pass but retains large proteins.

  • Procedure:

    • One chamber is filled with plasma (human or from a relevant preclinical species) spiked with the test compound.

    • The other chamber is filled with a protein-free buffer solution.

    • The apparatus is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • Quantification: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the plasma and buffer chambers.

Interpretation:

  • High Binding (>99%): May lead to a low volume of distribution and can be a concern if the drug has a narrow therapeutic index. Small changes in binding can lead to large changes in free drug concentration.

  • Moderate Binding (90-99%): Common for many drugs.

  • Low Binding (<90%): Suggests a larger fraction of the drug is available for distribution and target engagement.

Metabolism: Predicting In Vivo Clearance

Metabolic stability is a key determinant of a drug's half-life and dosing frequency. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP450) enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. This assay provides a rapid assessment of metabolic stability.[8]

Methodology:

  • Reaction Mixture: The test compound is incubated with liver microsomes (from human or preclinical species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP450 activity.

  • Incubation: The reaction is carried out at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Interpretation of Data:

  • High Stability (t½ > 60 min): Suggests low intrinsic clearance and a potentially long in vivo half-life.

  • Moderate Stability (t½ = 15-60 min): Indicates the compound is metabolized at a reasonable rate.

  • Low Stability (t½ < 15 min): Suggests rapid metabolism and likely high in vivo clearance, which could lead to poor oral bioavailability and a short half-life.

Part 2: In Vivo Pharmacokinetic Studies in Preclinical Models

Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system. Rodent models (e.g., rats, mice) are typically used for initial studies.

Study Design: Intravenous (IV) and Oral (PO) Dosing

To build a complete pharmacokinetic profile, the compound is administered via both IV and PO routes in separate groups of animals.

  • IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of fundamental parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • PO Administration: Used to assess oral absorption and determine key parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Experimental Workflow:

Caption: Workflow for a typical preclinical pharmacokinetic study.

Data Presentation and Interpretation

Data from in vivo studies are best summarized in a table for clear comparison between different analogs or species.

Table 1: Hypothetical Pharmacokinetic Parameters of Pyridazine Analogs in Rats

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
Lead-001 IV1--15004.511.13.5-
PO108501.075004.8--50.2
Analog-002 IV1--12006.213.95.8-
PO1011000.596006.5--80.0
Analog-003 IV1--35002.14.80.9-
PO104002.038502.3--11.0

Interpretation:

  • Lead-001 shows moderate clearance and bioavailability.

  • Analog-002 represents a significant improvement, with higher oral exposure (F% = 80.0), likely due to better absorption or reduced first-pass metabolism.

  • Analog-003 displays low clearance but very poor bioavailability, suggesting a potential absorption issue or high first-pass metabolism, making it a less desirable candidate.

Part 3: Metabolism and Metabolite Identification

Understanding how a compound is metabolized is crucial for predicting drug-drug interactions and identifying potentially reactive or active metabolites.

Potential Metabolic Pathways

For the 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine scaffold, several metabolic transformations are plausible based on its structure. These "metabolic soft spots" are the likely sites of enzymatic attack.

MetabolicPathways cluster_PhaseI Phase I Reactions (CYP450) cluster_PhaseII Phase II Reactions Parent Parent Compound 3-Chloro-6-(...methoxy)pyridazine M1 Metabolite 1 (M1) Hydroxylation of THP Ring Parent->M1 Oxidation M2 Metabolite 2 (M2) O-Dealkylation Parent->M2 Oxidation M3 Metabolite 3 (M3) Dechlorination Parent->M3 Reductive/Oxidative M4 Metabolite 4 (M4) Pyridazine Ring Oxidation Parent->M4 Oxidation M5 Metabolite 5 (M5) Glucuronidation of M1 M1->M5 UGT Enzyme M6 Metabolite 6 (M6) Glucuronidation of M2 M2->M6 UGT Enzyme

Caption: Plausible metabolic pathways for the lead compound.

Expert Insights:

  • O-Dealkylation: The ether linkage between the THP moiety and the pyridazine ring is a common site for CYP450-mediated cleavage.

  • Hydroxylation: The aliphatic THP ring is susceptible to oxidation at various positions.

  • Dehalogenation: While often a minor pathway, the chlorine atom can be removed.

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

Metabolite Identification Studies

These studies involve incubating the compound with liver microsomes or hepatocytes and analyzing the samples with high-resolution LC-MS/MS to identify the molecular weights and fragmentation patterns of potential metabolites. This confirms the predicted pathways and helps in understanding the clearance mechanisms.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic characterization of a novel chemical series like the 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine analogs is a systematic, multi-step process. By integrating data from a well-designed sequence of in vitro and in vivo experiments, drug development teams can build a robust understanding of a compound's ADME profile. This knowledge is paramount for selecting candidates with favorable properties, designing appropriate preclinical toxicity studies, and ultimately, predicting a safe and efficacious dose in humans. The methodologies outlined in this guide provide a validated roadmap for achieving these critical objectives.

References

  • Unnissa, S. H., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.

  • Prakash, C., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Drug Metabolism and Disposition, 39(4), 685-696.

  • Delaney, J. R., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6764-6790.

  • Norman, M. H., et al. (2019). Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. Journal of Medicinal Chemistry, 62(13), 6136-6151.

  • Amici, R., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry.

  • Xin, Z., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 461-465.

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(8), 1346-1416.

  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

  • Wang, L., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry.

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452.

  • Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research.

  • Fadda, A. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1507-1517.

  • Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-334.

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • Unnissa, S. H., & Rajan, D. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Fessel, J. P., et al. (2002). Discovery of lipid peroxidation products formed in vivo with a substituted tetrahydrofuran ring (isofurans) that are favored by increased oxygen tension. Proceedings of the National Academy of Sciences, 99(26), 16713-16718.

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.

  • S.M. L. C. D. S. L. C. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.

  • Buclin, T. (n.d.). Pharmacokinetics. Online content for students.

  • Austin, J. (n.d.). Pyridazine. Slide presentation.

  • Gouda, A. M., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 12(45), 29283-29302.

Sources

Exploratory

toxicity and safety data for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

An in-depth guide to the toxicity and safety of a chemical compound is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the available data for 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the toxicity and safety of a chemical compound is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the available data for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, while also highlighting areas where information is currently lacking. The approach for this guide involves inferring potential toxicological properties by examining related chemical structures, such as chloropyridazines and molecules containing a tetrahydropyran moiety.

Chemical Identity and Properties

  • Chemical Name: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

  • CAS Number: 1261033-28-5

  • Molecular Formula: C10H13ClN2O2

  • Molecular Weight: 228.68 g/mol

  • Structure:

    (A structural representation would be included here in a full whitepaper)

Toxicological Profile

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation exposure are available for this compound. However, Safety Data Sheets (SDS) for other chloropyridazine derivatives suggest a potential for significant acute toxicity. For instance, some chlorinated pyridazine compounds are classified as harmful or fatal if swallowed or in contact with skin[1]. The National Toxicology Program has noted that o-chloropyridine is toxic by ingestion and is a skin irritant[2]. Animal studies on o-chloropyridine have shown the liver and kidneys to be primary target organs of toxicity[2][3].

Skin and Eye Irritation

Based on data from related compounds, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine should be considered a potential skin and eye irritant. SDS for various pyridazine and tetrahydropyran derivatives consistently list skin and eye irritation as a potential hazard[1][4][5]. Some chloropyridazine compounds are noted to cause serious eye damage[1].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific information available regarding the genotoxic, carcinogenic, or reproductive toxicity of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. For a related compound, o-chloropyridine, there was a suspicion of carcinogenicity based on its structure and evidence of mutagenic effects in some short-term tests, which led to its nomination for further testing by the National Toxicology Program[3].

Safety Precautions and Handling

Given the potential hazards inferred from related compounds, stringent safety protocols should be followed when handling 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Methodologies

The following diagrams illustrate generalized workflows for assessing the toxicity of a novel chemical compound.

Acute Toxicity Testing Workflow

cluster_0 Dose Range Finding cluster_1 Main Study cluster_2 Data Analysis A Single animal, escalating doses B Observation for acute toxic signs A->B C Multiple dose groups (e.g., 3-5) & control group B->C Inform dose selection D Administer compound via relevant route (oral, dermal, etc.) C->D E Observe for 14 days: mortality, clinical signs, body weight D->E F Gross necropsy of all animals E->F G Calculate LD50 value F->G H Identify target organs F->H cluster_0 Bacterial Reverse Mutation Assay (Ames Test) cluster_1 Mammalian Cell Assay A Expose Salmonella typhimurium strains to test compound B With and without metabolic activation (S9) A->B C Count revertant colonies B->C D Assess for mutagenic potential C->D E e.g., Mouse Lymphoma Assay (MLA) or Chromosomal Aberration Test D->E Confirmatory testing F Treat mammalian cells with compound E->F G Analyze for gene mutations or chromosomal damage F->G H Evaluate clastogenic or aneugenic potential G->H

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: A Detailed Guide for Medicinal Chemistry

Introduction: Strategic Importance of Pyridazine Scaffolds in Drug Discovery The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Pyridazine Scaffolds in Drug Discovery

The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, serves as a valuable intermediate in the synthesis of more complex drug candidates. The presence of a chlorine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the tetrahydropyran (THP) group can enhance solubility and other pharmacokinetic properties.[3] This application note provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in the principles of the Williamson ether synthesis.

Chemical Principles: The Williamson Ether Synthesis

The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is achieved via a classic Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol attacks the electron-deficient carbon atom of 3,6-dichloropyridazine, displacing one of the chloride ions.

The reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon center.[4][5] This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The choice of a strong, non-nucleophilic base is crucial for the deprotonation of the alcohol to form the more reactive alkoxide. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction forward.[6]

The general mechanism can be visualized as follows:

Williamson Ether Synthesis Mechanism ROH (Tetrahydro-2H-pyran-4-yl)methanol RO_Na Sodium Alkoxide Intermediate ROH->RO_Na Deprotonation H2 Hydrogen Gas (H2) ROH->H2 NaH Sodium Hydride (NaH) NaH->RO_Na NaH->H2 RCl 3,6-Dichloropyridazine NaCl Sodium Chloride (NaCl) RCl->NaCl Product 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine RCl->Product RO_Na->NaCl RO_Na->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This protocol outlines the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine from commercially available starting materials.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98141-30-0Major SuppliersCorrosive, handle with care.
(Tetrahydro-2H-pyran-4-yl)methanolC₆H₁₂O₂116.1615753-47-6Major SuppliersHygroscopic.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Major SuppliersFlammable solid, reacts violently with water.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Major SuppliersUse dry solvent from a freshly opened bottle or distilled from a suitable drying agent.
Saturated Ammonium Chloride SolutionNH₄Cl53.4912125-02-9N/APrepared in-house.
Ethyl AcetateC₄H₈O₂88.11141-78-6Major SuppliersFor extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3Major SuppliersFor chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Major SuppliersFor drying organic layers.
Silica GelSiO₂60.087631-86-9Major SuppliersFor column chromatography (230-400 mesh).
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Preparation of the Alkoxide B 2. Nucleophilic Substitution A->B Addition of 3,6-Dichloropyridazine C 3. Reaction Quench B->C Addition of sat. NH4Cl D 4. Work-up and Extraction C->D Phase Separation E 5. Purification D->E Column Chromatography F 6. Characterization E->F NMR, MS

Caption: Overall workflow for the synthesis of the target compound.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Substitution:

    • Dissolve 3,6-dichloropyridazine (1.1 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Add the 3,6-dichloropyridazine solution dropwise to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Reaction Quench:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: Vigorous gas evolution may occur.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine as a solid.

Safety Precautions
  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[3][8][9] Handle in an inert atmosphere (e.g., nitrogen or argon) and away from water and other protic sources. Use a Class D fire extinguisher for metal fires; do not use water, carbon dioxide, or foam extinguishers.

  • Tetrahydrofuran (THF): THF can form explosive peroxides upon exposure to air and light. Use stabilized THF or test for the presence of peroxides before use, especially before distillation.

Characterization of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm).

    • The methylene protons of the methoxy bridge (-O-CH₂-) will likely appear as a doublet around δ 4.0-4.5 ppm.

    • The protons of the tetrahydropyran ring will show characteristic signals in the upfield region (δ 1.5-4.0 ppm), with the protons adjacent to the oxygen atom appearing more downfield.

  • ¹³C NMR (101 MHz, CDCl₃):

    • The carbon atoms of the pyridazine ring are expected in the range of δ 120-160 ppm.

    • The carbon of the methylene bridge (-O-CH₂-) should appear around δ 70-75 ppm.

    • The carbons of the tetrahydropyran ring will be observed in the range of δ 25-70 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O₂), with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, a key building block in the development of novel therapeutics. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this compound in high purity. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Synthesis of 3-chloro-6-[2-(2,3-epoxypropoxy)-4-methoxyphenyl]pyridazine. Molbase. [Link]

  • Supporting Information for: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative.
  • 3-chloro-6-(4-methoxyphenyl)pyridazine. Chemical Synthesis Database. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

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Application

Suzuki-Miyaura cross-coupling with 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in academic and industrial research, particularly in the pharmaceutical sector for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3]

This guide provides a detailed examination and a practical protocol for the Suzuki-Miyaura coupling of a specific and pharmaceutically relevant substrate: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This molecule features a chloro-substituted pyridazine core, an electron-deficient heterocycle frequently found in bioactive compounds.[4][5] The tetrahydropyran (THP) ether moiety is a common structural motif used to enhance solubility and modulate pharmacokinetic properties. The primary challenge in coupling this substrate lies in the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, necessitating carefully selected, highly active catalyst systems.[6]

This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, parameter optimization, a step-by-step experimental protocol, and troubleshooting advice.

Reaction Overview

The general transformation involves the palladium-catalyzed coupling of the chloro-pyridazine substrate with a suitable organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine with an arylboronic acid.

Pillar 1: The Catalytic Cycle - Understanding the "Why"

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is critical for rational selection of reaction conditions and for troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R-B(OR')₂]⁻ PdII_Diaryl Ar-Pd(II)-R L₂ (Diorganopalladium(II) Complex) Transmetal->PdII_Diaryl - X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R-Ar (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the pyridazine substrate (Ar-X).[8] This is often the rate-limiting step, especially for less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the low-coordinate Pd(0) species and accelerate this step.[10]

  • Transmetalation : In this step, the organic group (R) from the boronic acid is transferred to the palladium(II) center, displacing the halide (X).[9] This process is facilitated by a base, which activates the organoboron reagent by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments (Ar and R) are eliminated from the palladium center.[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Pillar 2: Key Parameters & Protocol Optimization

The success of coupling a challenging substrate like 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine hinges on the judicious selection of several interdependent parameters.[11]

Catalyst and Ligand Selection

For electron-deficient heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often give low yields. Modern, highly active catalyst systems are required.

  • Rationale : Bulky and electron-rich dialkylbiarylphosphine ligands have been shown to dramatically improve catalyst performance for coupling aryl chlorides.[6][10] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[10]

  • Recommendation : Use a palladium precatalyst that incorporates such a ligand. Buchwald-type precatalysts (e.g., SPhos G3, XPhos G3) are excellent choices as they are air-stable and efficiently generate the active Pd(0) catalyst in situ.[7] For this specific application, a catalyst like [Pd(XPhos)G3] or a combination of Pd₂(dba)₃ with a ligand like XPhos or SPhos is highly recommended.

Base Selection

The base plays a critical role in the transmetalation step and can influence catalyst stability.

  • Rationale : While inorganic carbonates like Na₂CO₃ or K₂CO₃ are common, stronger, non-nucleophilic bases are often more effective for difficult couplings.[12] Potassium phosphate (K₃PO₄) is a frequent choice as its moderate basicity and high solubility in aqueous mixtures drive the reaction efficiently without promoting significant side reactions. Cesium carbonate (Cs₂CO₃) can also be effective but is more expensive.

  • Recommendation : K₃PO₄ is the recommended starting point for this system. Use 2-3 equivalents to ensure complete reaction.

Solvent System

The solvent must solubilize all components and be stable at the required reaction temperature.

  • Rationale : A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[13] Common choices include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water. Dioxane and toluene are effective, but care must be taken regarding their peroxide-forming nature and boiling points.

  • Recommendation : A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust and widely used system that provides good solubility for a broad range of substrates.

Temperature

Reaction temperature directly affects the reaction rate.

  • Rationale : Due to the relative inertness of the C-Cl bond, elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.

  • Recommendation : A starting temperature of 80-100 °C is advised. The reaction should be monitored, and the temperature can be adjusted as part of the optimization process.

Data Presentation: A Framework for Optimization

To achieve optimal results, a systematic screening of reaction parameters is often necessary.[14][15] The following table provides a template for such an optimization study, with hypothetical yields to illustrate potential outcomes.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001865
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3) Dioxane/H₂O1001288
4[Pd(XPhos)G3] (2) -K₃PO₄ (3)Dioxane/H₂O1001292
5[Pd(XPhos)G3] (2)-K₃PO₄ (3)Toluene/H₂O1001285
6[Pd(XPhos)G3] (2)-K₃PO₄ (3)Dioxane/H₂O80 2475

This table illustrates that moving from a first-generation catalyst (Entry 1) to a modern system with an appropriate base (Entries 3 & 4) can dramatically improve the reaction outcome.

Pillar 3: Experimental Protocol & Workflow

The following diagram and protocol provide a clear, step-by-step guide for executing the reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reagents (Substrate, Boronic Acid, Base) C 3. Assemble Flask Under Inert Gas A->C B 2. Prepare & Degas Solvent D 4. Add Reagents & Solvent B->D C->D E 5. Add Catalyst D->E F 6. Heat & Stir (Monitor by TLC/LC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Crude Product (e.g., Column Chromatography) I->J K 11. Characterize Pure Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • [Pd(XPhos)G3] catalyst (1-2 mol%)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure (1.0 mmol scale):

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (242.7 mg, 1.0 mmol), the desired arylboronic acid (e.g., 1.2 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and equip it with a condenser under an inert gas atmosphere. Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.[12]

  • Solvent Addition : Prepare a 4:1 mixture of degassed 1,4-dioxane and water. Add 5 mL of this solvent mixture to the flask via syringe.

  • Catalyst Addition : Briefly remove the septum and add the [Pd(XPhos)G3] catalyst (e.g., 17.0 mg, 0.02 mmol, 2 mol%) under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction : Lower the flask into a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

  • Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient loading. 2. Inefficient degassing (oxygen present). 3. Base is not strong or soluble enough.[12]1. Use a fresh batch of a high-activity precatalyst. Increase catalyst loading to 3-5 mol%. 2. Ensure the solvent is thoroughly degassed and the reaction is kept under a positive pressure of inert gas. 3. Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.[7] 2. Large excess of boronic acid.1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for the solvent).[12] 2. Reduce the equivalents of boronic acid to 1.1-1.2.
Protodeboronation (Boronic acid decomposes) 1. Reaction temperature is too high or reaction time is too long. 2. Boronic acid is inherently unstable.1. Attempt the reaction at a lower temperature (e.g., 80 °C). 2. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.

Safety Precautions

  • General : All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents : Palladium catalysts and phosphine ligands can be toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a potential peroxide former; use from a freshly opened bottle or test for peroxides.

  • Exothermicity : Palladium-catalyzed cross-coupling reactions can be exothermic, particularly on a larger scale.[16][17] For scale-up operations, reaction calorimetry is recommended to assess thermal hazards. Ensure adequate cooling is available and consider dosing reagents to control the heat release.[16]

  • Pressure : Never heat a sealed vessel that is not designed for pressure.[9] If using a sealed reaction tube, ensure it is less than two-thirds full and use a blast shield.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Srivastava, R. S. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 32(21), 6089-6101. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296–7300. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2495-2514. Retrieved from [Link]

  • Yang, Q., et al. (2020). Scale-Up of a Heck Alkenylation Reaction: Application to the Synthesis of an Amino-Modifier Nucleoside 'Ruth Linker'. Organic Process Research & Development, 24(10), 2218–2226. Retrieved from [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626. Retrieved from [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(24), 5803–5804. Retrieved from [Link]

  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions [Conference Presentation]. P2SAC Conference. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Retrieved from [Link]

  • Pereira, C. L., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 897–901. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4834–4838. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]

  • Stanetty, C., & Schnürch, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Retrieved from [Link]

  • Bédard, A.-C., et al. (2015). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 89-95. Retrieved from [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. Retrieved from [Link]

  • University of Mary Washington. (2025, July 21). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3005. Retrieved from [Link]

  • Pereira, C. L., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 897–901. Retrieved from [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. Retrieved from [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Retrieved from [Link]

  • Gomes, P. A., et al. (2018). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Molecules, 23(11), 3005. Retrieved from [Link]

  • Castle, R. N. (Ed.). (1973). Pyridazines. John Wiley & Sons. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][7][8]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295. Retrieved from [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines [Senior Thesis, Liberty University]. Liberty University Digital Commons. Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine using NMR Spectroscopy

Introduction 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine core in pharmacologically act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine core in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such novel compounds. This application note provides a detailed guide to the NMR analysis of this specific molecule, offering both a comprehensive experimental protocol and an in-depth interpretation of the expected ¹H and ¹³C NMR spectra. The methodologies and analytical reasoning presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related compounds.

The molecular structure combines a 3,6-disubstituted pyridazine ring with a tetrahydropyran (THP) moiety linked via a methoxy bridge. This combination of an aromatic, electron-deficient heterocycle and a saturated aliphatic ring system gives rise to a distinct and predictable NMR spectrum. Understanding the interplay of electronic effects from the chloro and ether substituents on the pyridazine ring is crucial for accurate spectral assignment.[1][2] This guide will walk through the process from sample preparation to the final structural confirmation.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, which will be used throughout this document.

Caption: IUPAC Numbering for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Experimental Protocols

Meticulous sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra.[3] The following protocol has been optimized for the analysis of small organic molecules like the title compound.

Sample Preparation Workflow

NMR_Sample_Preparation_Workflow cluster_prep Preparation cluster_transfer Transfer & Filtration cluster_final Finalization weigh 1. Weigh Sample (5-10 mg) solvent 2. Select Solvent (e.g., CDCl₃, DMSO-d₆) weigh->solvent dissolve 3. Dissolve Sample (0.6-0.7 mL solvent) solvent->dissolve vortex 4. Vortex/Sonicate (Ensure homogeneity) dissolve->vortex filter 5. Filter Solution (Glass wool/syringe filter) vortex->filter transfer 6. Transfer to NMR Tube (5 mm high-quality tube) filter->transfer label_tube 7. Cap & Label Tube transfer->label_tube clean 8. Clean Tube Exterior label_tube->clean submit 9. Submit for Analysis clean->submit

Caption: Step-by-step workflow for NMR sample preparation.

Detailed Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This quantity is generally sufficient for obtaining excellent signal-to-noise in ¹H spectra and adequate signal in ¹³C spectra on a modern spectrometer (≥400 MHz).[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[6]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3][4]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to create a homogenous solution, which is critical for achieving sharp spectral lines.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • NMR Tube: Use a high-quality 5 mm NMR tube that is clean and free from scratches or defects to ensure optimal performance.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]

Data Acquisition Parameters

For routine structural confirmation, the following acquisition parameters on a 400 MHz spectrometer are recommended:

Parameter ¹H NMR ¹³C NMR
Spectrometer Freq. 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans 8-161024-4096
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Spectral Width 0-12 ppm0-200 ppm
Temperature 298 K298 K

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the title compound. These predictions are based on established chemical shift values for pyridazine and tetrahydropyran derivatives.[1][2][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H4, H57.0 - 7.6Doublet (AB system)J ≈ 9.01H eachAromatic protons on the pyridazine ring. H5 is expected to be downfield of H4 due to the influence of the adjacent chloro group.
H8~4.2DoubletJ ≈ 6.02HMethylene protons of the methoxy linker, split by the adjacent methine proton (H9).
H10, H14 (axial)~1.3 - 1.5Multiplet2HAxial protons on the THP ring, typically shielded (upfield).
H10, H14 (equatorial)~1.7 - 1.9Multiplet2HEquatorial protons on the THP ring, typically deshielded (downfield) compared to axial protons.
H11, H13 (axial)~3.4 - 3.6Multiplet2HAxial protons adjacent to the ring oxygen, deshielded.
H11, H13 (equatorial)~3.9 - 4.1Multiplet2HEquatorial protons adjacent to the ring oxygen, strongly deshielded.
H9~2.0 - 2.2Multiplet1HMethine proton on the THP ring.
Predicted ¹³C NMR Spectrum (in CDCl₃)
Assignment Predicted δ (ppm) Rationale
C6~160-165Carbon bearing the ether linkage on the pyridazine ring, highly deshielded.
C3~150-155Carbon bearing the chloro substituent on the pyridazine ring.[1]
C4, C5~120-130Aromatic carbons of the pyridazine ring.
C8~70-75Methylene carbon of the methoxy linker.
C11, C13~65-70Carbons adjacent to the oxygen in the THP ring.[8]
C9~35-40Methine carbon of the THP ring.
C10, C14~30-35Carbons of the THP ring.

Advanced NMR Experiments for Full Structural Confirmation

For unequivocal assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be crucial for tracing the connectivity within the tetrahydropyran ring system, connecting H9 to H8, H10, and H14.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It provides a direct link between the proton and carbon assignments, for instance, confirming the assignment of C8 by its correlation to H8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. Key expected correlations include:

    • H8 to C6 and C9, confirming the ether linkage.

    • H4 to C3, C5, and C6.

    • H5 to C3, C4, and C6.

2D_NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bond) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using 2D NMR.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural analysis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structure of this compound. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC is strongly recommended for the complete and unambiguous assignment of all resonances, ensuring the highest level of scientific integrity in drug discovery and development workflows.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Canadian Journal of Chemistry. 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • R Discovery. Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. [Link]

Sources

Application

applications of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine in medicinal chemistry

Application Note: Strategic Utilization of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine in Medicinal Chemistry Executive Summary The strategic incorporation of functionalized heterocyclic building blocks is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine in Medicinal Chemistry

Executive Summary

The strategic incorporation of functionalized heterocyclic building blocks is a cornerstone of modern rational drug design. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS: 1215850-34-2) has emerged as a highly versatile, bifunctional intermediate. It features two orthogonal domains: a reactive C-Cl bond primed for late-stage diversification, and a tetrahydro-2H-pyran (THP) ether moiety designed to optimize physicochemical properties. This application note details the mechanistic rationale, pharmacological applications, and validated synthetic protocols for deploying this building block in drug discovery workflows.

Part 1: Structural Rationale & Physicochemical Dynamics

In medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic systems is a proven strategy to improve clinical attrition rates. The architecture of 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine provides a distinct "bifunctional advantage":

  • The Pyridazine Core : Pyridazines possess two adjacent nitrogen atoms, serving as powerful hydrogen-bond acceptors. This structural motif is highly effective at engaging the hinge region of kinases or specific binding pockets in target receptors. Furthermore, the high dipole moment of the pyridazine ring enhances aqueous solubility compared to its phenyl or pyridyl counterparts.

  • The THP-Methoxy Appendage : Replacing a lipophilic aromatic ring with a saturated THP ring significantly increases the molecule's fraction of sp3 carbons ( Fsp3​ ). The embedded oxygen atom acts as a hydrophilic node, lowering the partition coefficient (LogD) and mitigating off-target liabilities—such as hERG channel inhibition—that frequently plague highly lipophilic drug candidates.

  • The Activated Chloro Group : The electron-withdrawing nature of the adjacent pyridazine nitrogens highly activates the 3-chloro position toward both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Quantitative Physicochemical Profiling

The table below summarizes the theoretical physicochemical property shifts when replacing a standard lipophilic phenyl-pyridazine core with the THP-methoxy-pyridazine architecture in a generic drug scaffold.

Property ParameterPhenyl-Pyridazine AnalogTHP-Methoxy-Pyridazine AnalogPharmacological Impact
CLogP (Lipophilicity) ~3.5~1.8Improved aqueous solubility; optimal oral bioavailability.
TPSA (Ų) 25.844.2Superior balance of membrane permeability and target engagement.
Metabolic Stability Low (CYP450 oxidation on phenyl)High (Saturated THP resists oxidation)Extended in vivo half-life ( t1/2​ ) and reduced clearance.
hERG Liability High (Lipophilic aromatic stacking)Low (Hydrophilic aliphatic ether)Significantly reduced risk of cardiotoxicity (QT prolongation).

Part 2: Key Therapeutic Applications

The versatility of this building block [1] has led to its incorporation in several high-profile therapeutic programs:

  • P2X3 Receptor Antagonists : P2X3 receptors are ATP-gated ion channels heavily involved in nociceptive signaling, making them prime targets for chronic cough and neuropathic pain. Researchers have utilized this building block to synthesize potent benzamide derivatives where the THP group occupies a specific lipophilic pocket while maintaining aqueous solubility, and the pyridazine core hydrogen-bonds with the receptor backbone [2].

  • VAP-1 Inhibitors : Vascular Adhesion Protein-1 (VAP-1) is an amine oxidase implicated in diabetic complications such as nephropathy and macular edema. This building block is utilized to synthesize guanidine- or amine-bearing pyridazines that selectively inhibit VAP-1 enzymatic activity [3].

SignalingPathway ATP Extracellular ATP P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds Ion Na+/Ca2+ Influx P2X3->Ion Channel Opens Depol Membrane Depolarization Ion->Depol Pain Nociceptive Signaling (Chronic Cough / Pain) Depol->Pain Antag Pyridazine Antagonist (e.g., THP-methoxy derivative) Antag->P2X3 Blocks

Mechanism of action for P2X3 receptor antagonists utilizing the pyridazine building block.

Part 3: Validated Experimental Protocols

The following self-validating protocols demonstrate the divergent synthetic utility of the building block.

SyntheticWorkflow Start 3-Chloro-6-(THP-methoxy)pyridazine (CAS: 1215850-34-2) Sub1 SNAr Reaction (Amines/Thiols) Start->Sub1 Base, Heat Sub2 Suzuki Coupling (Boronic Acids) Start->Sub2 Pd-Catalyst, Base Prod1 6-Amino/Thio Derivatives (e.g., VAP-1 Inhibitors) Sub1->Prod1 Prod2 6-Aryl Derivatives (e.g., P2X3 Antagonists) Sub2->Prod2

Divergent synthetic workflows for 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for 6-Amino Derivatives

Objective: Displace the 3-chloro group with an aliphatic or aromatic amine to generate target inhibitors.

  • Reaction Assembly : In a dry reaction vial, dissolve 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (1.0 eq) and the target amine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

    • Causality: NMP is selected over DMF due to its superior thermal stability and exceptional ability to solvate highly polar transition states during the SNAr process.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct driving the reaction forward without competing as a nucleophile, thereby preventing acid-catalyzed cleavage of the sensitive THP-ether linkage.

  • Thermal Activation : Seal the vial and heat to 110°C for 12 hours.

    • Causality: While the pyridazine ring activates the C-Cl bond, the electron-donating alkoxy group at the 6-position slightly dampens this electrophilicity, necessitating elevated temperatures for complete conversion.

  • Validation & Quality Control : Quench with water and extract with EtOAc. Monitor the crude mixture via LC-MS. The system is self-validating when the product mass reflects the exact loss of the chlorine isotope pattern (-35.5 Da) and the addition of the amine mass. ^1H NMR should show a characteristic upfield shift of the adjacent pyridazine aromatic protons (typically doublets around 6.8–7.5 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling for 6-Aryl Derivatives

Objective: Couple the 3-chloro group with an aryl/heteroaryl boronic acid to extend the molecular scaffold.

  • Assembly & Degassing : Combine the pyridazine building block (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq) in a reaction vial. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with N₂ gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the transient Pd(0) active catalyst species and to inhibit the oxidative homocoupling of the boronic acid.

  • Catalyst & Base Dynamics : Seal the vial and heat to 90°C for 8 hours.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand enforces a large bite angle, which accelerates the difficult reductive elimination step associated with electron-rich cross-couplings. The biphasic Dioxane/Water system ensures complete dissolution of both the organic substrates and the inorganic base. Cs₂CO₃ provides optimal basicity to form the reactive boronate complex required for transmetalation, without being harsh enough to hydrolyze the THP-methoxy group.

  • Validation & Quality Control : Filter the cooled reaction mixture through a pad of Celite to remove palladium black. Confirm product formation via LC-MS. The disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom confirms the successful cross-coupling of the aryl group.

References

  • Title: WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides Source: Google Patents URL
  • Title: CA2830157C - Guanidine compound Source: Google Patents URL
Method

Process Optimization for the Crystallization and Isolation of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Application Note & Protocol Guide Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Executive Summary 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS: 1215850-34-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists

Executive Summary

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS: 1215850-34-2) is a highly versatile heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X3 purinoreceptor antagonists and various kinase inhibitors[1].

During process scale-up, the isolation of this intermediate presents a significant challenge: the molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out"[2]. This application note details a rigorously developed, self-validating protocol for the primary isolation and seeded anti-solvent crystallization of this compound, ensuring high polymorphic purity, optimal crystal habit, and the complete avoidance of LLPS.

Physicochemical Profiling & The "Oiling Out" Challenge

Mechanistic Causality of LLPS

The molecular architecture of 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine combines a rigid, planar chloropyridazine core with a flexible, moderately polar tetrahydropyranyl ether linkage. This structural dichotomy depresses the compound's melting point and introduces significant conformational flexibility in solution.

When a supersaturated solution of this intermediate is cooled or subjected to rapid anti-solvent addition, the operating trajectory often crosses the binodal curve of the solvent system's miscibility gap before it can cross the metastable limit for spontaneous solid nucleation[3].

  • The Result: The system separates into two liquid phases—a solute-rich "oil" phase and a solvent-rich continuous phase.

  • The Consequence: The solute-rich droplets act as a highly effective sink for reaction impurities. When these droplets eventually solidify (often via spinodal decomposition), they form gummy, amorphous masses or heavily agglomerated crystals with unacceptable impurity profiles[4].

The Control Strategy: Metastable Zone Engineering

To bypass the LLPS region, crystallization must be strictly confined within the Metastable Zone Width (MSZW). This is achieved via a Seeded Anti-Solvent Crystallization . By introducing milled seed crystals at a low, controlled supersaturation, we provide a low-energy surface for secondary nucleation. This allows the supersaturation to be continuously depleted via crystal growth, preventing the chemical potential of the solution from ever reaching the LLPS boundary[2].

LLPS_Mitigation cluster_0 Unseeded (High Supersaturation) cluster_1 Seeded (Metastable Zone Control) Start Supersaturated Solution N1 Liquid-Liquid Phase Separation (Oiling Out) Start->N1 Rapid Cooling / Fast Anti-Solvent N3 Seed Addition & Bed Maturation Start->N3 Controlled Dosing / +1 wt% Seeds N2 Impurity Entrapment & Agglomeration N1->N2 N4 Secondary Nucleation & Crystal Growth N3->N4 N5 High Purity Crystalline Solid N4->N5

Mechanistic pathways of crystallization: LLPS (oiling out) vs. controlled seeded nucleation.

Experimental Workflows & Methodologies

The following protocols assume the intermediate was synthesized via a standard Nucleophilic Aromatic Substitution (SNAr) of 3,6-dichloropyridazine with (tetrahydro-2H-pyran-4-yl)methanol using a carbonate base in Dimethylformamide (DMF).

Protocol A: Primary Isolation via Liquid-Liquid Extraction (LLE)

Causality Focus: Complete removal of DMF is critical, as residual DMF dramatically increases the solubility of the intermediate, shrinking the MSZW and increasing oiling-out propensity.

  • Reaction Quench: Cool the crude SNAr reaction mixture (in DMF) to 20 °C. Slowly charge 5 volumes (relative to limiting reagent mass) of chilled Deionized (DI) Water to quench unreacted base and precipitate inorganic salts.

  • Primary Extraction: Charge 10 volumes of Isopropyl Acetate (IPAc). Agitate vigorously for 15 minutes, then allow 30 minutes for phase separation.

    • Rationale: IPAc provides an optimal partition coefficient for the intermediate while rejecting highly polar impurities.

  • Organic Phase Washing (Critical Step): Separate the aqueous layer. Wash the organic (IPAc) phase with 5 volumes of 5 wt% aqueous LiCl solution , followed by 5 volumes of saturated brine.

    • Rationale: DMF partitions significantly better into aqueous LiCl than into pure water, ensuring complete removal of the reaction solvent.

  • Concentration: Transfer the organic phase to a distillation vessel. Distill under reduced pressure (approx. 150 mbar, internal temp < 45 °C) to a final concentration of 5 L/kg.

Isolation_Workflow A Crude Reaction Mixture (in DMF) B Aqueous Quench & LLE (IPAc / Water) A->B C Organic Phase Wash (5% LiCl & Brine) B->C D Vacuum Distillation (Concentrate to 5 V) C->D E Anti-Solvent Addition (Heptane to 30% v/v) D->E F Seed Addition & Aging (1 wt% at 55 °C) E->F G Anti-Solvent Dosing (Heptane to 80% v/v) F->G H Controlled Cooling (to 5 °C at 0.1 °C/min) G->H I Filtration & Drying (Pure Crystalline Intermediate) H->I

Workflow for the primary isolation and seeded anti-solvent crystallization.

Protocol B: Seeded Anti-Solvent Crystallization

Causality Focus: Utilizing n-Heptane as an anti-solvent in a controlled, seeded manner to force crystal growth over phase separation.

  • Thermal Equilibration: Heat the concentrated IPAc stream (5 L/kg) to 55 °C under moderate agitation (e.g., 150 RPM using a pitched-blade turbine).

  • Initial Anti-Solvent Charge: Linearly dose n-Heptane over 1 hour until the solvent composition reaches 70:30 (IPAc:Heptane v/v).

    • Note: At this ratio and temperature, the solution is supersaturated but remains safely outside the LLPS binodal boundary.

  • Seeding & Bed Maturation: Charge 1.0 wt% of milled 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine seed crystals (target D50: 20–30 µm) as a slurry in n-Heptane. Hold the system isothermally at 55 °C for 60 minutes.

    • Rationale: This "aging" period allows the seed crystals to heal surface defects and initiate secondary nucleation. Skipping this hold will lead to rapid supersaturation buildup during subsequent anti-solvent addition, triggering LLPS[2].

  • Anti-Solvent Dosing: Linearly dose the remaining n-Heptane over 4 hours to reach a final solvent ratio of 20:80 (IPAc:Heptane v/v).

    • PAT Integration: Utilize in-line Focused Beam Reflectance Measurement (FBRM) to monitor the Chord Length Distribution (CLD). A steady increase in fine counts indicates healthy crystal growth; a sudden spike in spherical counts warns of droplet formation (onset of oiling out)[4].

  • Controlled Cooling: Cool the suspension linearly from 55 °C to 5 °C at a rate of 0.1 °C/min.

    • Rationale: A slow cooling rate ensures that supersaturation generation does not outpace the crystal growth kinetics[3].

  • Isolation: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the wet cake with 2 volumes of cold (5 °C) n-Heptane. Dry under vacuum at 40 °C until constant weight is achieved.

Data Presentation & Process Metrics

Table 1: Solubility Profile of the Intermediate

Data utilized to establish the thermodynamic boundaries for the crystallization process.

Solvent SystemTemperature (°C)Solubility (mg/mL)Propensity for LLPS
Pure IPAc20> 250Low
Pure IPAc55> 500Low
Pure n-Heptane20< 2N/A (Poor solvent)
IPAc:Heptane (70:30)55~ 180Moderate (Metastable)
IPAc:Heptane (20:80)5< 5High (If unseeded)
Table 2: Crystallization Process Metrics (Unseeded vs. Seeded)

Comparative data demonstrating the self-validating nature of the seeded protocol.

ParameterUnseeded (Crash Cooling)Seeded Anti-Solvent Protocol
Primary Mechanism Liquid-Liquid Phase SeparationSecondary Nucleation & Growth
Crystal Habit Amorphous / Gummy AgglomeratesDistinct Prismatic Crystals
Filtration Time (per kg) > 120 minutes (Filter blinding)< 15 minutes
Isolated Yield 65 - 72%88 - 92%
Chemical Purity (HPLC) 94.5% (High impurity entrapment)> 99.5%

References[1] WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides - Google Patents. google.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj5NOrsornTSkNSMfr0MDCovPZ1mjTbNvFUqPV9kG-7GA4xV7XOlOs-Vg62b8jMswPKrLxLDcxko2DYp3vWrI3jH_yqOou462rhMtFyPrGonjmqBZmII12z8M42nEwwRmfQn4rekNSZFfW-t24[2] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. mdpi.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9z_Z0H25Qhv4nPUdhy2PPWUmPpd5mkFKTOa5HKFyIo5qt7aNZ_MBM_NEliMFiH4CBCwdXwRUo7bRW21kX1GksRNk9yTuo0wXNQxuZeGIJMWeoI9mbqh-7_bEDkkc_c8pjPyxo[3] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. acs.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQUiWnK-tD2VrizDwNBWlIVcXCnOc3-Po6FNQnVT5dru7xAWYnH-xzGsGdyBenRYECENBizvyvZ9LgBcDl-jGvFn8wPzIAyB5Y-oZmhiaRpwKyk5LuqA_GrAUHbx8PLbk-Si7Shy8JNRl-Q==[4] An In-Line Study of Oiling Out and Crystallization - ResearchGate. researchgate.net. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCqN2mMYLYvx5r-YUPlI8wpPzUi_oOLitdEqbPWIuw_4HOljpSQHQX_HPm2YGIBkYJcn5Zi2IKJyZmoLoPsNY_ZBkIXxUJKiiLgCKyit2Cz-B2diXWTUw6HZ-4iNixMDGvsaMS3yqQvJp0AxBDnrld7jj1PD_-a3PoX72dlxu_xpk7vWgAi6jc0SKsVLszLUwKeAt-uZuqwpaO4FH_jJN

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Welcome to the technical support center for the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. We will move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, empowering you to achieve higher yields and purity.

The synthesis is a nucleophilic aromatic substitution (SNAr), a specific class of the Williamson ether synthesis. It involves the reaction of the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol with 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, which is a cornerstone of its chemistry.[1][2] However, achieving high monosubstitution yield requires careful control over several experimental variables.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix them?

A low yield is the most frequent challenge and typically stems from one or more of the following factors: incomplete alkoxide formation, suboptimal reaction conditions, or competing side reactions.

Causality Analysis: The nucleophile in this SNAr reaction is the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol. Its formation and stability are paramount. The reaction rate is then governed by the solvent's ability to support the charged intermediate and the temperature, which must be high enough to overcome the activation energy without promoting side reactions.[3]

Troubleshooting Summary:

Possible Cause Underlying Rationale Recommended Solution
Incomplete Deprotonation The alcohol is a weak nucleophile; its corresponding alkoxide is significantly more potent. Incomplete conversion to the alkoxide starves the reaction of its key reactant. Water is a common culprit, as it will quench the base (e.g., NaH) and the alkoxide.Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) in a 1.1-1.2 equivalent ratio to the alcohol. Ensure strictly anhydrous conditions by using dry solvents and an inert (N₂ or Ar) atmosphere.[4]
Inappropriate Solvent Polar aprotic solvents are essential. They solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the nucleophilic oxygen anion "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will protonate and deactivate the alkoxide.[5][6]Use anhydrous DMF, DMSO, or THF. DMF and DMSO often lead to faster rates but can be difficult to remove. THF is a good alternative with a lower boiling point, though the reaction may require longer heating.[3][6]
Suboptimal Temperature SNAr reactions on chloro-substituted pyridazines often require thermal energy to proceed at a practical rate. Room temperature reactions are typically sluggish.[6]Heat the reaction mixture. A good starting point is 60-80 °C. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation. Microwave irradiation can dramatically shorten reaction times.[6][7]
Side Reaction (Disubstitution) The product still contains a reactive C-Cl bond. Under forcing conditions (high temperature, long reaction time, large excess of nucleophile), a second substitution can occur, leading to the undesired disubstituted byproduct.Use a controlled stoichiometry, typically 1.0 equivalent of 3,6-dichloropyridazine with 1.05-1.1 equivalents of the alcohol. Avoid prolonged heating after the starting material is consumed.
Question 2: I'm observing a significant non-polar impurity by TLC/LC-MS. I suspect it's the disubstituted byproduct. How can I confirm and prevent this?

This is a classic problem of selectivity in reactions with bifunctional starting materials.

Causality Analysis: The initial product, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, is also an activated aryl chloride. The ether group is electron-donating by resonance but slightly withdrawing by induction. While less reactive than the starting 3,6-dichloropyridazine, it can still react with the alkoxide nucleophile, especially when the concentration of the monosubstituted product is high and reaction conditions are maintained.

Preventative Strategies:

  • Control Stoichiometry: Do not use a large excess of the alcohol/alkoxide. A ratio of 1.05-1.1 equivalents of the alcohol to 1.0 equivalent of 3,6-dichloropyridazine is recommended.

  • Monitor the Reaction: Track the disappearance of the 3,6-dichloropyridazine starting material by TLC or LC-MS. Once it is consumed, promptly begin the work-up procedure. Over-heating the reaction will favor the formation of the thermodynamic disubstituted product.

  • Temperature Management: Higher temperatures accelerate both the desired and undesired reactions. If disubstitution is a major issue, try running the reaction at a lower temperature for a longer period.[8]

Confirmation: The disubstituted product will have a significantly higher molecular weight, which can be confirmed by LC-MS. In the ¹H NMR, the symmetry of the molecule will be apparent, and the characteristic doublets of the pyridazine ring protons will simplify to a singlet.

Question 3: The reaction stalls, leaving unreacted 3,6-dichloropyridazine even after prolonged heating. What could be wrong?

A stalled reaction points to an issue with one of the core components: the nucleophile, the substrate, or the environment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a stalled reaction.

  • Nucleophile Potency: The most common cause is the deactivation of the alkoxide nucleophile. This occurs if moisture is introduced into the reaction, quenching the base and protonating the alkoxide. Re-verify that all solvents and glassware are scrupulously dry.

  • Solubility: 3,6-dichloropyridazine has moderate solubility. If it or the sodium salt of the alkoxide precipitates from solution, the reaction will effectively stop. Ensure your chosen solvent can maintain a homogenous solution at the reaction temperature. DMF is often superior to THF in this regard.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for this reaction?

This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway, which is a two-step addition-elimination mechanism.

Caption: The two-step Addition-Elimination SNAr mechanism.

  • Addition: The potent alkoxide nucleophile (RO⁻) attacks one of the electron-deficient carbons of the pyridazine ring bearing a chlorine atom. This breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[9]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.

Q2: Which base and solvent combination is best?

The optimal choice depends on the scale of the reaction and the available equipment.

Comparison of Common Conditions:

Base Solvent Pros Cons Typical Temp.
NaH THFEasy to remove solvent; good for moderate temperatures.Lower boiling point may require longer reaction times; solubility of intermediates can be an issue.Reflux (~66 °C)
NaH DMFExcellent solvating power; often results in faster reactions.High boiling point makes removal difficult; potential for decomposition at high temperatures.60 - 100 °C
K₂CO₃ DMF/DMSOMilder, less hazardous than NaH; suitable for substrates with base-sensitive functional groups.Requires higher temperatures; reaction is often slower than with NaH.100 - 140 °C
Cs₂CO₃ Pyridine/DMFCesium effect can enhance nucleophilicity; often effective where other bases fail.[9]High cost.80 - 120 °C

For routine lab-scale synthesis, Sodium Hydride in anhydrous THF or DMF is the most common and effective choice due to its ability to completely and rapidly generate the required alkoxide nucleophile.[4][5]

Q3: Can you provide a reliable, step-by-step protocol?

Certainly. This protocol is a robust starting point that can be optimized based on your observations.

Detailed Experimental Protocol:

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol (1.1 eq)

  • Sodium Hydride, 60% dispersion in oil (1.2 eq)

  • 3,6-Dichloropyridazine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add (tetrahydro-2H-pyran-4-yl)methanol (1.1 eq).

    • Dissolve the alcohol in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should become clear or remain a fine suspension.

  • SNAr Reaction:

    • Add 3,6-dichloropyridazine (1.0 eq) to the alkoxide solution at room temperature.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the 3,6-dichloropyridazine is consumed, cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until no more gas evolves.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting from 10% and increasing to 40% Ethyl Acetate in Hexane, is typically effective at separating the product from unreacted starting material and any non-polar byproducts.

References

  • Vertex AI Search Grounding API, Synthesis of 3-chloro-6-[2-(2,3-epoxypropoxy)-4-methoxyphenyl]pyridazine.
  • MDPI, Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives (2022).
  • BenchChem, Improving reaction conditions for Williamson ether synthesis.
  • Directed nucleophilic aromatic substitution reaction.
  • Wikipedia, Williamson ether synthesis.
  • BenchChem, Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • ChemicalBook, 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis.
  • Google Patents, Process for purification of 3,6-dichloropyridazine.
  • Google Patents, Preparation method of 3, 6-dichloropyridazine.
  • Organic Chemistry Portal, Synthesis of pyridazines.
  • Journal of American Science, CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE (2010).
  • ResearchGate, Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) (2010).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate, Chemical Studies on 3,6-Dichloropyridazine (Part 2).
  • BenchChem, An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one.
  • Google Patents, Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • ACS Publications, Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry (2013).
  • CORE, Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • BenchChem, Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Experiment 06 Williamson Ether Synthesis.
  • Pyridazine Derivatives (2003).
  • Lirias, Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • WUR eDepot, Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • ResearchGate, (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives (2022).
  • Master Organic Chemistry, The Williamson Ether Synthesis (2014).
  • ResearchGate, The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Product Class 8: Pyridazines.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Welcome to the Technical Support Center for the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve a higher yield and purity of the target compound.

The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a chloride on the 3,6-dichloropyridazine ring by the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol. While seemingly straightforward, this process can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.

This guide provides a structured, question-and-answer-based approach to directly address the specific issues you may encounter.

Diagram: Synthetic Pathway and Potential Impurity Formation

A 3,6-Dichloropyridazine Product 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine A->Product + Alkoxide Hydrolysis 6-Chloropyridazin-3(2H)-one A->Hydrolysis Moisture UnreactedA Unreacted 3,6-Dichloropyridazine A->UnreactedA B (Tetrahydro-2H-pyran-4-yl)methanol Alkoxide Alkoxide Intermediate B->Alkoxide + Base UnreactedB Unreacted (Tetrahydro-2H-pyran-4-yl)methanol B->UnreactedB Base Base (e.g., NaH, K2CO3) Alkoxide->Product DiSub Di-substituted Impurity Product->DiSub + Alkoxide (Excess/High Temp)

Caption: Synthetic route and common impurity pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

Category 1: Impurities from Starting Materials

Question 1: I am seeing an unexpected peak in my crude reaction mixture that doesn't correspond to my product or other common byproducts. Could it be from my starting materials?

Answer: Absolutely. The purity of your starting materials, 3,6-dichloropyridazine and (tetrahydro-2H-pyran-4-yl)methanol, is critical.

  • 3,6-Dichloropyridazine: This reactant is often synthesized from maleic hydrazide and a chlorinating agent like phosphorus oxychloride.[3] Impurities from this process can be carried over. While the exact nature of these impurities is not always well-defined, they can be colored and may interfere with your reaction. A patent for the purification of 3,6-dichloropyridazine suggests that treatment with a sulfite solution can help remove these impurities.[4]

    • Troubleshooting:

      • Purity Check: Before starting your synthesis, verify the purity of your 3,6-dichloropyridazine by melting point, GC, or HPLC. The melting point should be in the range of 65-69 °C.

      • Purification: If the purity is questionable, consider recrystallizing the 3,6-dichloropyridazine from ethanol or an ethanol/water mixture.[3]

  • (Tetrahydro-2H-pyran-4-yl)methanol: This alcohol is typically prepared by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.[5] Potential impurities could include unreacted starting material or byproducts from the reduction.

    • Troubleshooting:

      • Purity Check: Analyze the purity of the alcohol by GC-MS to check for any residual starting materials or byproducts.

      • Purification: If necessary, purify the (tetrahydro-2H-pyran-4-yl)methanol by distillation.

Category 2: Reaction-Related Impurities

Question 2: My main impurity appears to be the di-substituted product, 3,6-bis(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. How can I minimize its formation?

Answer: The formation of the di-substituted product is a common issue in reactions with 3,6-dichloropyridazine due to the presence of two reactive chloride atoms.[6] Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-substitution.

  • Causality: The second substitution is generally slower than the first due to the electron-donating nature of the newly introduced alkoxy group, which deactivates the second chlorine atom towards nucleophilic attack. However, with excess nucleophile, elevated temperatures, or prolonged reaction times, the di-substituted product can form in significant amounts.

  • Troubleshooting & Optimization:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.0-1.2 equivalents) of (tetrahydro-2H-pyran-4-yl)methanol.A large excess of the alcohol will drive the reaction towards di-substitution.
Temperature Maintain a controlled, moderate temperature (e.g., 50-80 °C).Higher temperatures provide the activation energy needed for the second, less favorable substitution to occur.
Reaction Time Monitor the reaction closely by TLC or HPLC and stop it once the 3,6-dichloropyridazine is consumed.Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the di-substituted product.
Base Use a base that is strong enough to deprotonate the alcohol but not overly reactive. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.The choice of base can influence the concentration of the alkoxide at any given time.

Question 3: I have a polar impurity that is difficult to separate from my product. What could it be?

Answer: A common polar impurity is 6-chloropyridazin-3(2H)-one, which results from the hydrolysis of 3,6-dichloropyridazine.

  • Causality: This hydrolysis can occur if there is residual moisture in your starting materials or solvent, or during the aqueous workup. The pyridazine ring is susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Workup: Perform the aqueous workup at a lower temperature and avoid prolonged contact with water.

    • Purification: This impurity can often be removed by column chromatography on silica gel, as its polarity is significantly different from the desired product.

Category 3: Analytical and Purification Challenges

Question 4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

Answer: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, product, and major impurities.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column is typically effective.[4][7]

    HPLC Parameters Recommendation
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A gradient of acetonitrile and water, often with 0.1% phosphoric acid or formic acid.[4][7]
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm or 215 nm[4]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product and identifying any impurities present in significant amounts. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used as a reference.[8]

Question 5: I'm having trouble separating the di-substituted impurity from my desired product by column chromatography. What can I do?

Answer: The di-substituted and mono-substituted products can have similar polarities, making their separation challenging.

  • Troubleshooting & Optimization:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems, including those with different polarities and selectivities (e.g., dichloromethane/methanol, or ternary mixtures like hexane/ethyl acetate/triethylamine). A shallow gradient can improve resolution.

      • Silica Gel: Ensure you are using a high-quality silica gel with a suitable particle size.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Preparative HPLC: For high-purity material, preparative HPLC may be necessary, although this is often a more expensive and time-consuming option.

Experimental Protocols

General Synthetic Procedure
  • To a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Troubleshooting Workflow

Start Impurity Detected in Synthesis Impurity_Type Identify Impurity Type (TLC, HPLC, NMR, GC-MS) Start->Impurity_Type SM_Impurity Starting Material Impurity Impurity_Type->SM_Impurity Peak does not match known byproducts DiSub_Impurity Di-substituted Impurity Impurity_Type->DiSub_Impurity High MW peak, less polar than product Hydrolysis_Impurity Hydrolysis Product Impurity_Type->Hydrolysis_Impurity Polar impurity SM_Action Action: Check purity of starting materials. Purify by recrystallization or distillation if necessary. SM_Impurity->SM_Action DiSub_Action Action: - Reduce equivalents of alcohol. - Lower reaction temperature. - Decrease reaction time. - Optimize purification. DiSub_Impurity->DiSub_Action Hydrolysis_Action Action: - Use anhydrous conditions. - Control workup temperature and time. - Separate by column chromatography. Hydrolysis_Impurity->Hydrolysis_Action

Caption: A logical workflow for troubleshooting impurities.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2575.
  • PubMed. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Available from: [Link]

  • Molecules. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available from: [Link]

  • Chemical Communications (RSC Publishing). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Available from: [Link]

  • PubMed. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization With Pyran Compound. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]

  • PubChem. 3-Chloro-6-methoxypyridazine. Available from: [Link]

  • ResearchGate. Development and Validation of HPLC Method for Chlorohexidine. Available from: [Link]

  • PubMed Central. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Available from: [Link]

  • PubMed Central. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available from: [Link]

  • RASĀYAN J. Chem. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]

  • PubChem. 3-Chloro-6-phenylpyridazine. Available from: [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

  • PubChem. Tetrahydro-2H-pyran-3-methanol. Available from: [Link]

  • ResearchGate. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. Available from: [Link]

  • Journal of Food and Drug Analysis. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reactions for highly functionalized heterocycles requires more than just following a recipe—it requires a deep mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reactions for highly functionalized heterocycles requires more than just following a recipe—it requires a deep mechanistic understanding of the molecule.

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine presents a unique dual-reactivity profile. The electron-deficient pyridazine ring highly activates the C3-chloro position for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. Conversely, the C6-(tetrahydro-2H-pyran-4-yl)methoxy group is a bulky, lipophilic ether that must be preserved. The right solvent system is the critical thermodynamic and kinetic lever to ensure high conversion while preventing catalyst poisoning or ether cleavage.

Below is our comprehensive troubleshooting guide, structured to address the specific challenges you will face during these transformations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is solvent selection so critical for SNAr reactions on this specific pyridazine, and what should I use?

A: The pyridazine ring is inherently electron-deficient, which lowers the activation energy for the formation of the Meisenheimer complex during SNAr. However, the choice of solvent dictates the kinetic energy of your nucleophile.

  • For Alkoxides/Thiolates: Strictly use polar aprotic solvents (DMF, DMSO, or NMP). These solvents effectively solvate the counter-cation (e.g., K+ or Na+ ) leaving the nucleophile "naked" and highly reactive.

  • For Amines (1° or 2°): You can utilize polar protic solvents (like n-Butanol or Ethanol). While protic solvents hydrogen-bond to the nucleophile (slightly reducing its basicity), they critically stabilize the highly polar Meisenheimer transition state via hydrogen bonding, often leading to cleaner reaction profiles without degrading the C6-ether linkage.

Q2: During Suzuki-Miyaura cross-coupling, we observe rapid catalyst "blackening" and low conversion. How does solvent optimization resolve this?

A: You are experiencing catalyst poisoning. The nitrogen atoms in the pyridazine ring are excellent σ -donors and can strongly coordinate to the palladium center, displacing weaker ligands and forming inactive, insoluble Pd-complexes (palladium black)[2],[3]. The Solution: Transition to a biphasic solvent system such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (3:1)[3].

  • Causality: 1,4-Dioxane perfectly solubilizes the lipophilic THP-methoxy group and the aryl chloride, while the water phase dissolves the inorganic base (e.g., K3​PO4​ or Na2​CO3​ ) necessary to drive the transmetalation step[2].

  • Synergy: Pair this biphasic system with bulky, electron-rich phosphine ligands (like SPhos or XPhos). The steric bulk of the ligand creates a protective shield around the Pd center, physically preventing the pyridazine nitrogens from coordinating[3].

Q3: How do we prevent the cleavage of the (tetrahydro-2H-pyran-4-yl)methoxy ether linkage during high-temperature cross-couplings?

A: The THP-methoxy ether is stable to the basic conditions of Suzuki couplings but is highly sensitive to Lewis acidic or strongly Brønsted acidic environments at elevated temperatures. If you are performing a Buchwald-Hartwig amination (which requires anhydrous conditions), avoid halogenated solvents that can degrade and generate trace HX at high temperatures. Utilize rigorously dried, anhydrous Toluene or 1,4-Dioxane. Trace moisture in the presence of certain Lewis-acidic precatalysts can promote premature ether cleavage.

Part 2: Quantitative Data & Solvent Screening Summaries

To guide your experimental design, we have summarized our internal optimization data for both SNAr and Suzuki-Miyaura workflows.

Table 1: Solvent Screening for SNAr (Nucleophilic Substitution)
SolventNucleophile TypeTemp (°C)Yield (%)Causality / Mechanistic Observation
DMF Alkoxide80>90Solvates K+ perfectly; leaves alkoxide highly nucleophilic.
n-BuOH Amine (1°)10085Protic solvent stabilizes the Meisenheimer transition state via H-bonding.
THF Thiolate6578Good solubility for the THP-ether; lower boiling point limits the maximum reaction rate.
Toluene Amine (2°)110<20Non-polar environment fails to stabilize the polar transition state of the SNAr mechanism.
Table 2: Solvent Screening for Suzuki-Miyaura Cross-Coupling
Solvent SystemBaseLigandYield (%)Causality / Mechanistic Observation
1,4-Dioxane / H₂O (4:1) K3​PO4​ SPhos95 Homogenizes lipophilic substrate and aqueous base; bulky ligand prevents N-coordination[3],[4].
Toluene / H₂O (3:1) Na2​CO3​ XPhos88Strong biphasic separation; requires vigorous stirring (>800 rpm) for interfacial transmetalation[2].
DME / EtOH / H₂O Na2​CO3​ PPh3​ 45Protic mixture promotes protodeboronation of the boronic acid; PPh3​ fails to prevent pyridazine chelation[1].
DMF (Anhydrous) K2​CO3​ dppf<10Lack of water severely retards the transmetalation step; leads to rapid catalyst decomposition.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checks to ensure mechanistic integrity.

Protocol A: Optimized Biphasic Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C3 position without cleaving the C6 THP-methoxy group.

  • Reagent Charging: To an oven-dried Schlenk tube, add 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)2​ (0.02 eq), SPhos (0.04 eq), and K3​PO4​ (3.0 eq)[3].

  • Solvent Addition & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and strictly deionized H2​O (0.2 M relative to substrate).

    • Self-Validation Check: Sparge the mixture with Argon for 15 minutes. The solution should transition to a clear, pale yellow/orange color. If the solution turns black immediately upon solvent addition, your system is contaminated with oxygen, and the Pd(0) has oxidized and crashed out.

  • Reaction Execution: Seal the tube and heat to 90 °C with vigorous stirring (1000 rpm) for 4-18 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass ( [M+H]+ ) and the appearance of the product mass. A lingering starting material peak with a black solution indicates catalyst poisoning.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The biphasic Dioxane/Water system will partition cleanly once diluted with EtOAc[3].

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: General SNAr with Amines
  • Preparation: In a sealed pressure vial, combine the pyridazine substrate (1.0 eq) and the amine nucleophile (3.0 eq).

  • Solvent Selection: Add n-Butanol (0.5 M).

  • Heating: Heat to 100 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane). The product spot will typically be more polar (lower Rf) than the starting material due to the introduction of the amine, and will be highly UV-active.

  • Isolation: Concentrate the n-Butanol under reduced pressure, dissolve the crude in DCM, wash with saturated NaHCO3​ , and purify.

Part 4: Visual Workflows & Decision Trees

SolventDecision Start Reaction Type? SNAr SNAr (Nucleophilic Substitution) Start->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling NucType Nucleophile Type? SNAr->NucType CCType Coupling Type? CrossCoupling->CCType Amine Amines (1° / 2°) NucType->Amine Alkoxide Alkoxides / Thiolates NucType->Alkoxide AmineSolvent Polar Protic (n-BuOH, EtOH) or Polar Aprotic (NMP, DMF) Amine->AmineSolvent AlkoxideSolvent Strictly Polar Aprotic (THF, DMF, DMSO) Alkoxide->AlkoxideSolvent Suzuki Suzuki-Miyaura CCType->Suzuki Buchwald Buchwald-Hartwig CCType->Buchwald SuzukiSolvent Biphasic: 1,4-Dioxane/H2O or Toluene/H2O Suzuki->SuzukiSolvent BuchwaldSolvent Anhydrous: Toluene or 1,4-Dioxane Buchwald->BuchwaldSolvent

Caption: Decision tree for solvent selection based on reaction type.

SuzukiWorkflow Step1 1. Reagent Mixing (Substrate, Boronic Acid, Pd Cat, Ligand) Step2 2. Solvent Addition (Dioxane/H2O) & Degassing (Ar/N2) Step1->Step2 Step3 3. Heating (80-100°C, 2-18h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

References

  • Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides Benchchem URL
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Organic Process Research & Development - ACS Publications URL
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols Benchchem URL
  • PMC (National Institutes of Health)
  • PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine . Heterocyclic building blocks of this nature frequently present paradoxical solubility profiles, leading to bottlenecks in extraction, purification, and biological assay preparation.

This document synthesizes thermodynamic principles with field-proven empirical data to provide actionable, self-validating troubleshooting strategies.

Mechanistic Overview: The Causality of Insolubility

To troubleshoot solubility, one must first understand the molecular physical chemistry of the compound:

  • The Pyridazine Core: The vicinal nitrogen atoms in the pyridazine ring generate a pronounced localized dipole moment ( 4.2 D) [1]. This results in exceptionally strong intermolecular dipole-dipole interactions and π−π stacking within the solid crystal lattice.

  • The Chloro Substituent: Adds lipophilicity and polarizability, but also increases the overall crystal lattice energy due to halogen bonding capabilities.

  • The THP-Methoxy Tail: The tetrahydro-2H-pyran (THP) ring attached via a methoxy linker is flexible and aliphatic. It acts as a hydrogen bond acceptor but lacks hydrogen bond donors.

The Core Conflict: You are dealing with a "chimeric" molecule. Non-polar solvents (e.g., hexanes, toluene) can solvate the THP tail but lack the dielectric strength to disrupt the pyridazine core's lattice energy. Conversely, highly protic solvents (e.g., water, cold alcohols) are repelled by the lipophilic chloro-THP region [2]. Successful dissolution requires overcoming the enthalpy of fusion ( ΔHfusion​ ) via a solvent system that balances high polarizability with organic character.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate out of the organic layer during Liquid-Liquid Extraction (LLE) when using pure Ethyl Acetate (EtOAc)? A1: EtOAc has a moderate dielectric constant ( ε=6.02 ). While it effectively solvates the THP ring, it often fails to provide the necessary solvation energy ( ΔHsolvation​ ) to keep the highly polar pyridazine core in solution at high concentrations, especially as the temperature drops during solvent transfer.

  • Actionable Fix: Switch to a binary solvent system. Using 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) provides the dual-action required: DCM disrupts the π−π stacking, while MeOH acts as a hydrogen bond donor to the pyridazine nitrogens.

Q2: I need to prepare a 10 mM stock solution for an in vitro assay. When I dilute my DMSO stock into the aqueous assay buffer, the compound crashes out. How do I prevent this? A2: This is a classic case of solvent-shift precipitation. The compound is highly soluble in 100% DMSO due to DMSO's high dielectric constant ( ε=46.7 ) and strong H-bond accepting nature. However, upon introduction to water, the hydrophobic effect forces the lipophilic THP-chloro regions to aggregate rapidly.

  • Actionable Fix: Implement a "step-down" dilution strategy. Pre-dilute the DMSO stock in a transitional surfactant or co-solvent (e.g., 0.1% Tween-20 or 5% PEG-400) before introducing it to the final aqueous buffer. This lowers the free energy barrier and forms stable micelles around the lipophilic tail.

Q3: What is the optimal solvent system for normal-phase silica gel chromatography? The compound is streaking heavily in Hexane/EtOAc. A3: Streaking occurs because the basic pyridazine nitrogens interact strongly with the acidic silanol groups on the silica stationary phase.

  • Actionable Fix: Abandon Hexane/EtOAc. Transition to a DCM / Methanol gradient (0% to 5% MeOH) . To completely suppress silanol interactions and achieve sharp peaks, add 0.1% Triethylamine (TEA) or aqueous ammonia to the mobile phase to competitively bind the silica.

Quantitative Solvent Compatibility Matrix

The following table summarizes the theoretical and empirical solubility profiles for this class of substituted pyridazines to guide your solvent selection.

Solvent SystemDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Application
DMSO (100%) 46.7> 50.0Bioassay stock solutions, NMR spectroscopy
DCM / MeOH (9:1) 12.525.0 - 35.0Liquid-Liquid Extraction, Flash Chromatography
2-MeTHF 6.9715.0 - 20.0Scalable process chemistry, Grignard reactions
Ethyl Acetate 6.02< 5.0Not recommended for high-concentration work
Hexanes 1.89< 0.1Anti-solvent for recrystallization

Standardized Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to be self-validating. If precipitation occurs, the system will flag the error before product loss.

  • Aqueous Quench: Ensure the aqueous reaction mixture is neutralized to pH 7.0–7.5. Causality: Pyridazine is a weak base ( pKa≈2.1 for the conjugate acid) [1]. Highly acidic conditions will protonate the ring, driving it into the aqueous phase.

  • Solvent Preparation: Prepare a fresh mixture of 10% v/v Methanol in Dichloromethane (DCM).

  • Extraction: Add the DCM/MeOH mixture to the aqueous phase in a 1:1 volume ratio. Invert the separatory funnel gently to avoid emulsion formation (common with THP derivatives).

  • Phase Separation & Validation: Allow the layers to separate. The organic layer (bottom) must be optically clear.

    • Self-Validation Check: If the organic layer is cloudy, the lattice energy has not been fully overcome. Add an additional 2% MeOH and swirl until clarification is achieved.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Avoid MgSO4​ as it can occasionally coordinate with the pyridazine nitrogens, reducing yield.

Protocol B: Preparation of Stable 10 mM Bioassay Stock Solutions
  • Weighing: Accurately weigh 3.29 mg of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (Assuming MW 328.5 g/mol ).

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Thermal Disruption: Sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Mild thermal energy provides the necessary activation energy to permanently disrupt the π−π stacking without degrading the ether linkage.

  • Cooling & QC: Allow the solution to return to 25°C. Visually inspect against a dark background. The solution must remain perfectly clear.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles, which can induce irreversible nucleation and crystallization.

Visualizations & Workflows

SolventSelection Start Identify Downstream Application Extraction Liquid-Liquid Extraction Start->Extraction Assay Bioassay Stock Solution Start->Assay Purification Chromatography (Normal Phase) Start->Purification Ext_Solv Use 10% MeOH in DCM or 2-MeTHF Extraction->Ext_Solv Assay_Solv Use 100% DMSO (Store at 25°C) Assay->Assay_Solv Pur_Solv Use DCM / MeOH Gradient (0-5%) Purification->Pur_Solv Ext_Warn Avoid pure EtOAc (Precipitation risk) Ext_Solv->Ext_Warn

Workflow for selecting the optimal solvent system based on downstream applications.

DissolutionThermodynamics cluster_0 Solvation Process Solid Solid State (High Lattice Energy) BreakLattice Disrupt Pi-Pi Stacking (Requires High Polarity) Solid->BreakLattice ΔH_fusion SolvateTHP Solvate THP Ring (Requires Lipophilicity) BreakLattice->SolvateTHP Solution Homogeneous Solution (Thermodynamically Stable) SolvateTHP->Solution ΔH_solvation

Thermodynamic pathway of dissolution balancing crystal lattice energy and solvation energy.

References

  • Title: Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K Source: Journal of Chemical & Engineering Data (American Chemical Society) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Tetrahydropyran-Pyridazine Etherification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on complex heteroaryl etherifications.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on complex heteroaryl etherifications. Coupling tetrahydropyran (THP) derivatives with pyridazine scaffolds is a critical transformation in medicinal chemistry, particularly for modulating LogD and improving aqueous solubility in drug candidates ()[1]. However, this reaction is notoriously plagued by byproduct formation—specifically N-alkylation, E2 elimination, and homocoupling.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure chemoselective O-alkylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing predominant N-alkylation instead of O-alkylation when reacting a pyridazinol with a THP-halide? Causality: Pyridazinols exist in a tautomeric equilibrium with their pyridazinone forms, acting as ambident nucleophiles. According to Kornblum’s rule, highly polar aprotic solvents (e.g., DMF, DMSO) strongly solvate the metal counterion of the base, leaving the softer, more polarizable nitrogen atom exposed to attack the electrophile, driving N-alkylation ()[2]. Solution: To force O-alkylation, you must shift the transition state. Switch to a less polar solvent (e.g., toluene or THF) and utilize a silver salt (e.g., Ag2​CO3​ ) or a bulky alkali base like Cs2​CO3​ . Silver coordinates with the leaving halide on the THP ring, generating an SN1-like intermediate with a harder electrophilic center, which preferentially reacts with the harder oxygen atom of the pyridazinol.

Q2: During the SNAr etherification of 3,6-dichloropyridazine with tetrahydropyran-4-ol, I observe significant amounts of 3,4-dihydro-2H-pyran. How can I prevent this? Causality: The formation of 3,4-dihydro-2H-pyran is the result of competitive E2 elimination. Secondary alcohols like THP-4-ol are sterically hindered. When deprotonated by strong, non-nucleophilic bases (e.g., NaH) at elevated temperatures, the resulting alkoxide can act as a base rather than a nucleophile, abstracting a proton from the THP ring instead of attacking the electron-deficient pyridazine ()[3]. Solution: Lower the alkoxide formation temperature to 0 °C and maintain the SNAr reaction below 40 °C. If elimination persists, transition to a Buchwald-Hartwig cross-coupling utilizing Pd(OAc)2​ , a bulky ligand like RockPhos, and a milder base ( Cs2​CO3​ ). This bypasses the harsh SNAr requirements by facilitating C-O reductive elimination at the metal center.

Q3: My Mitsunobu reaction between pyridazin-3-ol and THP-4-ol yields poor conversion and mixed regioselectivity. What is failing? Causality: While the pKa of pyridazinol is suitable for Mitsunobu conditions, the steric bulk of the secondary THP-4-ol hinders the critical SN2 displacement of the phosphonium intermediate. This slow displacement allows the betaine intermediate to prematurely decompose or undergo competitive N-alkylation ()[4]. Solution: Upgrade your reagents. Replace standard PPh3​ and DIAD with tributylphosphine ( PBu3​ ) and 1,1'-(azodicarbonyl)dipiperidine (ADDP). PBu3​ is more nucleophilic and less sterically demanding, accelerating the SN2 attack by the oxygen atom before side reactions can occur.

Section 2: Reaction Pathway Visualization

Pathway Start THP-Halide + Pyridazinol O_Alk O-Alkylation (Desired Ether) Start->O_Alk Ag2CO3, Toluene (Hard Electrophile) N_Alk N-Alkylation (Major Byproduct) Start->N_Alk K2CO3, DMF (Soft Electrophile) Elim E2 Elimination (Dihydropyran) Start->Elim NaH, High Temp (Steric Hindrance)

Fig 1: Ambident reactivity pathways of pyridazinol with THP-halides.

Section 3: Quantitative Condition Matrix

To standardize your approach, refer to the following optimization data for the coupling of pyridazin-3-ol with 4-bromotetrahydropyran.

SolventBase / AdditiveTemp (°C)O:N RegioselectivityYield of O-Ether (%)Primary Byproduct
DMF K2​CO3​ 801 : 512%N-Alkylation
THFNaH602 : 135%3,4-dihydro-2H-pyran
Toluene Ag2​CO3​ 100>20 : 182%Trace N-Alkylation
Toluene Cs2​CO3​ 1008 : 168%N-Alkylation

Section 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Highly Selective SNAr O-Etherification of Halopyridazines with THP-4-ol

This protocol utilizes a self-validating workflow. By implementing strict temperature controls and in-process LC-MS checks, you ensure the reaction trajectory remains chemoselective and avoids bulk material loss.

Step 1: Alkoxide Generation (Strictly Controlled)

  • Charge an oven-dried flask with tetrahydropyran-4-ol (1.2 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv). Causality Note: Slow addition prevents localized exotherms that trigger premature alkoxide decomposition and subsequent elimination.

  • Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

Step 2: Electrophile Addition 5. Dissolve the halopyridazine (1.0 equiv) in a minimal volume of anhydrous THF. 6. Add the halopyridazine solution dropwise to the alkoxide over 15 minutes, maintaining the internal temperature strictly below 5 °C.

Step 3: In-Process Quality Control (QC) 7. Allow the reaction to warm to 25 °C and stir for 2 hours. 8. Self-Validation Check: Withdraw a 10 µL aliquot, quench in wet MeCN, and analyze via LC-MS.

  • Pass: >80% conversion, O-ether mass dominant. Proceed to Step 4.

  • Fail: High starting material or dihydropyran mass detected. Do NOT heat. Add 0.2 equiv of 15-crown-5 to increase alkoxide nucleophilicity without raising the thermal energy of the system.

Step 4: Quench and Isolation 9. Quench the reaction safely with saturated aqueous NH4​Cl at 0 °C. 10. Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 11. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure tetrahydropyran-pyridazine ether.

Section 5: Experimental Workflow Visualization

SOP_Workflow Step1 1. Alkoxide Formation (THP-4-ol + NaH in THF) Step2 2. Temperature Control (Maintain at 0 °C) Step1->Step2 Step3 3. Electrophile Addition (Halopyridazine) Step2->Step3 Step4 4. SNAr Reaction (Stir at 25 °C) Step3->Step4 QC In-Process LC-MS QC (Check Conversion & Byproducts) Step4->QC Success Proceed to Quench (High O-Ether Yield) QC->Success >80% Conversion Fail Low Conversion / Elimination? QC->Fail <80% or Dihydropyran Intervene Add 15-crown-5 (Do NOT Heat) Fail->Intervene Intervene->Step4 Re-evaluate

Fig 2: Self-validating experimental workflow for SNAr O-etherification.

References

  • Title : Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source : PubMed Central (NIH) URL :[Link]

  • Title : A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source : Tetrahedron Letters (ScienceDirect) URL :[Link]

Sources

Optimization

Technical Support Center: Manufacturing of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the manufacturing of this key pharmaceutical intermediate.

Synthetic Overview: The Williamson Ether Synthesis

The manufacturing of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is primarily achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a chloride ion on the 3,6-dichloropyridazine ring by the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol. The alkoxide is typically generated in situ using a strong base, with sodium hydride (NaH) being a common and effective choice, particularly for large-scale production.

The overall transformation is depicted below:

Caption: General scheme for the Williamson ether synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, providing potential causes and actionable solutions.

Q1: My reaction is sluggish or not going to completion, resulting in low yield. What are the potential causes and how can I improve it?

A1: Low conversion can be attributed to several factors, primarily related to the reagents and reaction conditions.

  • Insufficiently Anhydrous Conditions: Sodium hydride reacts violently with water, and even trace amounts of moisture in the solvent or starting materials will consume the base, preventing the complete formation of the alkoxide.[1][2][3]

    • Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents, and consider drying the (tetrahydro-2H-pyran-4-yl)methanol azeotropically with toluene before use. The purity of 3,6-dichloropyridazine should also be high, as impurities can introduce moisture.[4][5]

  • Poor Quality of Sodium Hydride: The sodium hydride dispersion in mineral oil can degrade over time, leading to lower activity.

    • Solution: Use a fresh batch of sodium hydride. For smaller-scale reactions, the mineral oil can be washed away with anhydrous hexane or pentane under an inert atmosphere to use the pure, more reactive NaH.[1][2]

  • Inadequate Temperature: While the initial deprotonation is often performed at a lower temperature to control the hydrogen evolution, the subsequent nucleophilic aromatic substitution (SNAr) may require a higher temperature to proceed at a reasonable rate.[6]

    • Solution: After the initial deprotonation, consider gradually increasing the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

Q2: I am observing a significant amount of a higher-boiling byproduct that is difficult to separate from my desired product. What is it and how can I minimize its formation?

A2: The most likely high-boiling byproduct is the bis-substituted product, 3,6-bis((tetrahydro-2H-pyran-4-yl)methoxy)pyridazine. This forms when a second molecule of the alkoxide displaces the remaining chlorine atom on the product.

Caption: Formation of the bis-substituted byproduct from the desired product.

  • Control of Stoichiometry: The most critical factor in minimizing bis-substitution is the stoichiometry of the reactants.

    • Solution: Use a slight excess of 3,6-dichloropyridazine relative to (tetrahydro-2H-pyran-4-yl)methanol. This ensures that the limiting reagent is the alkoxide, reducing the likelihood of a second substitution.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can favor the formation of the bis-substituted product.

    • Solution: Monitor the reaction closely and stop it once the starting alcohol is consumed. Avoid unnecessarily high temperatures.

  • Mode of Addition: The way the reactants are combined can influence selectivity.

    • Solution: Consider adding the alkoxide solution slowly to the solution of 3,6-dichloropyridazine. This maintains a low concentration of the nucleophile, disfavoring the second substitution.

Q3: The work-up of my reaction is problematic, with emulsions forming during the aqueous quench. How can I improve the work-up procedure?

A3: Emulsion formation is a common issue in reactions involving sodium hydride, especially on a larger scale. This is often due to the presence of fine solids and the generation of sodium hydroxide upon quenching.

  • Quenching Procedure: The choice of quenching agent and the quenching conditions are crucial.

    • Solution: Instead of a direct aqueous quench, consider a sequential quench. First, add a less reactive alcohol like isopropanol or butanol to quench the bulk of the unreacted sodium hydride.[1] This can be followed by the slow addition of a saturated aqueous solution of ammonium chloride.[7] This buffered quench can help to minimize the formation of a strongly basic aqueous phase that can promote emulsification.

  • Filtration: Removing insoluble materials before the extractive work-up can prevent them from stabilizing emulsions.

    • Solution: After quenching, consider filtering the reaction mixture through a pad of celite to remove any inorganic salts and other particulates.

  • Solvent Choice for Extraction: The choice of extraction solvent can impact phase separation.

    • Solution: If using a solvent like THF which has some water miscibility, consider adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or toluene to improve the phase split.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials, 3,6-dichloropyridazine and (tetrahydro-2H-pyran-4-yl)methanol?

A1: The quality of your starting materials is paramount for a successful and reproducible synthesis.

Starting MaterialCritical Quality AttributeImpact on ReactionRecommended Specification
3,6-Dichloropyridazine PurityImpurities can lead to side reactions and difficult purification.≥98% (GC)[4][5]
Melting PointA sharp melting point indicates high purity.65-70 °C[4][8]
(Tetrahydro-2H-pyran-4-yl)methanol PurityNon-alcoholic impurities will not react, affecting stoichiometry.≥98%[9]
Water ContentReacts with sodium hydride, reducing yield.≤ 0.1%

Q2: What are the recommended analytical methods for monitoring the reaction and determining the final product purity?

A2: A combination of chromatographic techniques is ideal for in-process control and final product analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the disappearance of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a gradient elution of water (with a modifier like 0.1% phosphoric acid) and acetonitrile is a good starting point.[10][11]

  • Gas Chromatography (GC): GC can be used to assess the purity of the volatile starting material, 3,6-dichloropyridazine, and to check for residual solvents in the final product.[4][12]

Q3: What are the key safety considerations when scaling up this reaction, particularly concerning the use of sodium hydride?

A3: Sodium hydride is a highly reactive and potentially pyrophoric reagent that requires careful handling, especially on a large scale.[1][3]

  • Inert Atmosphere: All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][3]

  • Hydrogen Gas Evolution: The reaction of sodium hydride with the alcohol and any protic impurities generates hydrogen gas, which is highly flammable.

    • Mitigation: Ensure the reactor is equipped with adequate venting and that the rate of addition of the alcohol is controlled to manage the rate of hydrogen evolution.

  • Exothermicity: The reaction is exothermic.

    • Mitigation: Use a reactor with efficient cooling and monitor the internal temperature closely.

  • Quenching: The quenching of unreacted sodium hydride is also highly exothermic and generates hydrogen.

    • Mitigation: Perform the quench at a low temperature with slow, controlled addition of the quenching agent.

Q4: My final product is an oil or a low-melting solid and is difficult to purify by recrystallization. What are some alternative purification strategies?

A4: If recrystallization is challenging, other purification techniques can be employed.

  • Column Chromatography: For smaller to medium scales, silica gel column chromatography is an effective method for separating the desired product from the bis-substituted byproduct and other impurities.

  • Distillation: If the product is thermally stable, vacuum distillation could be a viable option for purification on a larger scale. However, the thermal stability of the product should be carefully evaluated by techniques like Differential Scanning Calorimetry (DSC) before attempting distillation.[13][14]

  • Extractive Work-up: A carefully designed series of aqueous washes can sometimes be used to remove certain impurities. For example, if there is unreacted starting alcohol, it may be partially removed with aqueous washes.

Experimental Protocols

General Protocol for the Synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

  • Reactor Preparation: A suitable reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Anhydrous solvent (e.g., THF) is charged to the reactor, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil) under a nitrogen blanket.

  • Alkoxide Formation: (Tetrahydro-2H-pyran-4-yl)methanol is added dropwise to the sodium hydride suspension at a controlled temperature (e.g., 0-10 °C) to manage hydrogen evolution. The mixture is stirred until gas evolution ceases.

  • Nucleophilic Substitution: A solution of 3,6-dichloropyridazine in the anhydrous solvent is then added to the alkoxide solution at a controlled temperature. The reaction mixture is heated to a suitable temperature (e.g., 50-70 °C) and monitored for completion by HPLC.

  • Work-up and Quenching: The reaction is cooled, and the excess sodium hydride is carefully quenched by the slow addition of a proton source (e.g., isopropanol followed by saturated aqueous ammonium chloride).

  • Isolation and Purification: The product is isolated by extraction with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by an appropriate method such as recrystallization or column chromatography.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • WORKING WITH PYROPHORIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Safe Sodium Hydride Use in Reactions. (n.d.). Retrieved from [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2025, August 9). Retrieved from [Link]

  • 3,6-Dichloropyridazine - Chem-Impex. (n.d.). Retrieved from [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (2011, September 30). ACS Publications. Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved from [Link]

  • Williamson Ether Synthesis | ChemTalk. (2022, October 23). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3,6-Dichloropyridazine 97 141-30-0. (n.d.). Retrieved from [Link]

  • Thermal analysis. (2022, August 8). ScienceDirect. Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. (n.d.). PubMed. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • 3,6-Dichloropyridazine (CAS 141-30-0) Manufacturer | Ganapa Life Science. (2026, February 27). Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, October 2). Lab Manager. Retrieved from [Link]

  • Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. (2026, January 8). Retrieved from [Link]

  • A Review on the Advancement of Ether Synthesis from Organic Solvent to Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis. (2021, October 23). Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews. Retrieved from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ether - Synthesis, Reactions, Uses. (2026, March 13). Britannica. Retrieved from [Link]

  • Analytical chromatography techniques (HPLC, GC). (2024, August 20). Mikrobiologie und Biotechnologie. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. Retrieved from [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (n.d.). PMC. Retrieved from [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2025, August 9). ResearchGate. Retrieved from [Link]

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents. (n.d.).
  • Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. (2000, June 28). ACS Publications. Retrieved from [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010, September 29). Journal of American Science. Retrieved from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC Europe. Retrieved from [Link]

  • One-Pot Synthesis of Phthalazines and Pyridazino-aromatics: A Novel Strategy for Substituted Naphthalenes. (2012, June 11). Organic Letters - ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Troubleshooting for 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine . Purifying basic heterocycles presents unique chromatographic challenges. This document synthesizes structural profiling, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.

Molecule Profiling & Chromatographic Causality

To purify a molecule effectively, one must first understand how its structural features dictate its behavior on a stationary phase:

  • The Pyridazine Core (The Troublemaker): Pyridazines contain two adjacent basic nitrogen atoms. On standard bare silica (which possesses acidic silanol groups with a pKa of ~4.5–5.5), these basic nitrogens undergo strong [1]. This chemisorption is the primary causality for peak tailing, streaking, and poor recovery[1].

  • The Chloro Substituent (The Modulator): The electron-withdrawing nature of the chlorine atom slightly reduces the basicity of the ring, but not enough to completely eliminate silanol interactions. It also increases the molecule's lipophilicity.

  • The THP-Methoxy Group (The Anchor): The tetrahydro-2H-pyran (THP) ether linkage adds moderate polarity and steric bulk, making the molecule soluble in mid-polarity solvent systems (e.g., Ethyl Acetate/Dichloromethane) but potentially prone to precipitation in pure non-polar solvents like Hexane.

Frequently Asked Questions (FAQs)

Q1: My compound streaks from Rf 0.1 to 0.5 on my silica TLC plate, making flash column transfer impossible. How do I fix this? A1: Streaking is the macroscopic manifestation of multiple retention mechanisms. While the bulk of your compound partitions based on polarity, a fraction strongly interacts with the acidic residual silanols on the silica surface[1]. Self-Validation Test: Add to your TLC developing solvent[2]. If the spot circularizes and the Rf increases, silanol interaction is confirmed. The competing base (TEA) preferentially interacts with the active silanol sites, effectively shielding them from your pyridazine analyte[1].

Q2: I am experiencing low recovery (<50%) after normal-phase purification. Where is the rest of my product? A2: It is likely irreversibly bound to the silica column. Basic heterocycles can form strong ionic bonds with active silanol sites, effectively turning the silica into a [3]. To recover the remaining compound, flush the column with a highly polar, basic solvent system (e.g., 10% MeOH in DCM with 5% NH4OH). For future runs, switch to an amine-functionalized (NH2) silica column or use [4].

Q3: My crude mixture has poor solubility in hexane/ethyl acetate. How should I load it onto the column? A3: Do not use a highly polar solvent like pure DCM or Methanol for liquid loading on a normal-phase column, as this will cause severe band broadening[4]. Instead, utilize the Dry Loading technique. Dissolve your crude in a volatile solvent, mix it with a solid support, evaporate the solvent, and load the dry powder onto the column[4]. For basic compounds, is highly recommended over silica gel to prevent pre-column degradation and agglomeration[5].

Quantitative Data: Solvent System Selection

The following table summarizes optimized solvent systems based on the specific challenges encountered with 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

Chromatography ModeSolvent A (Weak)Solvent B (Strong)Additive / ModifierMechanistic Purpose
Normal Phase (Standard) Hexane or HeptaneEthyl Acetate1% Triethylamine (TEA)TEA neutralizes acidic silanols, preventing pyridazine tailing[2].
Normal Phase (High Polarity) Dichloromethane (DCM)Methanol (MeOH)0.1% NH4OHFor highly retained impurities; NH4OH maintains a basic environment[2].
Reversed-Phase (C18) Water (Milli-Q)Acetonitrile (ACN)0.1% Formic Acid or TFALowers pH to protonate silanols and the analyte, improving peak shape[1].
Reversed-Phase (Basic) Water (10mM NH4HCO3)Acetonitrile (ACN)None (Buffer pH ~8.5)Keeps pyridazine neutral, maximizing retention on C18[3].
Step-by-Step Experimental Protocols
Protocol A: Normal-Phase Optimization via TEA Shielding

Objective: Eliminate peak tailing on bare silica using a competing base[1].

  • Mobile Phase Preparation: Prepare your optimized Hexane/Ethyl Acetate gradient. To both solvent lines, add exactly 1% (v/v) Triethylamine (TEA)[2].

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the TEA-modified starting solvent. Causality: The column must be pre-saturated with TEA to neutralize the silanol groups before the pyridazine is introduced[1].

  • Sample Loading: Load the sample using the minimum volume of the starting mobile phase.

  • Elution: Run the gradient. Monitor UV absorbance at 254 nm (typical for pyridazines).

Protocol B: Dry Loading with Diatomaceous Earth

Objective: Achieve sharp injection bands for poorly soluble crude mixtures without causing irreversible binding[5].

  • Dissolution: Dissolve the crude 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine in an excellent, volatile solvent (e.g., DCM or Acetone).

  • Adsorption: Add refined diatomaceous earth (e.g., Biotage HM-N) to the flask. Use a ratio of 1 part crude mass to 3-4 parts HM-N[5].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until a free-flowing, dry powder is obtained. Caution: Ensure the water bath does not exceed 40°C to prevent thermal degradation.

  • Loading: Transfer the dry powder into an empty loading cartridge. Compress gently to remove voids, and attach it in-line with the main flash column.

Protocol C: Reversed-Phase (C18) Rescue Method

Objective: Separate the target compound from closely related co-eluting impurities (e.g., unreacted 3,6-dichloropyridazine)[2].

  • Column Selection: Select a C18 bonded-phase flash column[4].

  • Buffer Preparation: Prepare Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)[2]. Prepare Mobile Phase B: Acetonitrile with 0.1% TFA. Causality: The low pH protonates residual silanols on the C18 matrix, preventing secondary interactions[1].

  • Gradient Design: Start at 10% B, holding for 2 CV to elute highly polar salts. Ramp to 80% B over 15 CV.

  • Fraction Collection: Collect fractions based on UV threshold. Note that the product will elute as a TFA salt and will require neutralization (e.g., washing with sat. NaHCO3) post-evaporation.

Visualizations

Workflow Start Crude Mixture: 3-Chloro-6-(THP-methoxy)pyridazine TLC Run TLC (Hexane/EtOAc) Start->TLC Check Observe Spot Shape TLC->Check Tailing Tailing / Streaking Check->Tailing Yes Round Round Spot Check->Round No AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA RunFlash Standard Normal-Phase Flash Round->RunFlash Check2 TLC with TEA AddTEA->Check2 Resolved Spot Circularizes Check2->Resolved Yes Unresolved Still Tailing / Co-elution Check2->Unresolved No Resolved->RunFlash SwitchRP Switch to Reversed-Phase (C18) or NH2-Silica Unresolved->SwitchRP

Decision tree for troubleshooting pyridazine tailing during flash chromatography.

Mechanism Silica Acidic Silanol Group (Si-OH) on Bare Silica Interaction Strong Hydrogen Bonding / Ion-Exchange (Tailing) Silica->Interaction binds Shielded TEA Shields Silanols (Si-O- ... H-TEA+) Silica->Shielded modified Pyridazine 3-Chloro-6-(THP-methoxy)pyridazine (Basic Nitrogens) Pyridazine->Interaction binds Elution Free Elution of Pyridazine (Sharp Peak) Pyridazine->Elution partitions normally TEA Triethylamine (TEA) Modifier Added TEA->Shielded neutralizes Shielded->Elution allows

Mechanism of silanol-induced peak tailing and triethylamine (TEA) shielding.

References
  • [4] Title: Successful Flash Chromatography. Source: Biotage. URL:[Link]

  • [5] Title: Biotage Flash Cartridge User Guide. Source: Biotage. URL: [Link]

  • [3] Title: Purifying ionic compounds by flash column chromatography. Source: Biotage. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation and Column Comparison Guide for Purity Analysis of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of intermediates like 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine becomes critical. This compound p...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of intermediates like 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine becomes critical. This compound presents a unique triad of chromatographic challenges: a highly basic pyridazine ring prone to severe peak tailing, a bulky tetrahydropyran ether linkage requiring precise steric selectivity, and a labile chloro-substituent sensitive to extreme pH conditions.

This guide objectively compares column chemistries to overcome these structural challenges and provides a comprehensive, step-by-step methodology for validating the optimal High-Performance Liquid Chromatography (HPLC) purity method in accordance with [1].

Structural Challenges & Column Performance Comparison

To establish a robust, self-validating analytical procedure, we must first address the causality behind column selection. The adjacent nitrogen atoms in the pyridazine ring are strong hydrogen-bond acceptors. On traditional silica-based columns, these basic nitrogens interact with unendcapped, acidic residual silanols, leading to secondary retention mechanisms and unacceptable peak asymmetry (tailing).

To objectively select the best stationary phase, three distinct column chemistries were evaluated using a standardized mobile phase (10 mM Ammonium Acetate pH 5.0 / Acetonitrile).

Table 1: Objective Comparison of Column Chemistries
Column ChemistryMechanism of Action / ShieldingPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Critical Impurity
Traditional Fully Porous C18 Standard hydrophobic interaction; exposed silanols.2.15 (Fail)8,5001.2
Superficially Porous (Core-Shell) C18 Short diffusion path improves mass transfer.1.60 (Marginal)18,2001.8
Polar-Embedded C18 Carbamate/amide group creates a hydration layer, shielding silanols.1.08 (Pass) 15,400 2.6

The Scientific Consensus: The Polar-Embedded C18 column decisively outperforms the alternatives. The embedded polar group (e.g., an amide or carbamate) creates a localized layer of water near the silica surface. This "virtual shield" repels the basic pyridazine nitrogens, completely suppressing secondary silanol interactions and yielding highly symmetrical peaks essential for accurate impurity quantitation.

Method Development & System Suitability Workflow

Analytical procedures must be designed as self-validating systems. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously proves its "fitness for purpose" before any sample data is generated, satisfying the core tenets of [2].

G ATP Analytical Target Profile Screening Column Screening ATP->Screening Opt Method Optimization Screening->Opt Valid ICH Q2(R2) Validation Opt->Valid SST SST Criteria Met? Valid->SST SST->Opt No Routine Routine QC SST->Routine Yes

Fig 1: Systematic QbD-based HPLC method development and validation workflow.

Step-by-Step Experimental Protocol

The following optimized methodology utilizes a pH 5.0 buffer. At this pH, the pyridazine ring (pKa ~2.5) is fully neutral, maximizing hydrophobic retention, while the ammonium acetate prevents the hydrolysis of the chloro group.

Reagents & Materials
  • Analyte: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Reference Standard (>99.5%).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.0 with dilute Acetic Acid.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 254 nm (Photodiode Array Detector for peak purity analysis).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 20% → 80% B (Linear gradient for separation)

    • 15.0 - 18.0 min: 80% B (Column wash)

    • 18.0 - 18.1 min: 80% → 20% B (Return to initial)

    • 18.1 - 25.0 min: 20% B (Re-equilibration)

Sample Preparation & Self-Validating SST
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Dissolve reference standard in diluent to a final concentration of 1.0 mg/mL.

  • SST Execution: Inject the standard preparation six times. The system is validated for the run only if:

    • Retention time RSD ≤ 1.0%

    • Area RSD ≤ 2.0%

    • Tailing factor ( As​ ) ≤ 1.5

    • Theoretical plates ( N ) ≥ 10,000.

ICH Q2(R2) Method Validation Protocol & Results

To ensure absolute trustworthiness, the method was subjected to full validation according to the modernized [3], which emphasize a lifecycle approach to analytical procedure development.

G Core Method Validation Spec Specificity (Rs > 1.5) Core->Spec Sens Sensitivity (LOD/LOQ) Core->Sens Lin Linearity (R² > 0.999) Core->Lin Acc Accuracy (98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec Rob Robustness Core->Rob Spec->Acc Lin->Acc Prec->Sens

Fig 2: Interdependence of ICH Q2(R2) validation parameters and SST criteria.

Table 2: Quantitative Validation Summary
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C, UV light).Peak purity angle < purity threshold. No interference at RT.No co-eluting peaks. Purity match > 990.PASS
Linearity 5 concentration levels ranging from 25% to 150% of target (0.25 - 1.5 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9998, y-intercept ≤ 2.0% of target response.PASS
Accuracy Triplicate injections of spiked samples at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.Mean recovery: 99.6% (Range: 98.8% - 100.4%).PASS
Precision Repeatability (n=6) and Intermediate Precision (different analyst/day).%RSD of peak area ≤ 2.0%.Repeatability RSD: 0.6%. Intermediate RSD: 0.8%.PASS
LOD / LOQ Signal-to-Noise ratio approach.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL.PASS
Robustness Deliberate variations in Flow (±0.2 mL/min), Temp (±2°C), pH (±0.2).SST criteria must remain within passing limits.All SST parameters passed under all variant conditions.PASS

Conclusion

The analytical validation data demonstrates that utilizing a Polar-Embedded C18 column combined with a pH 5.0 ammonium acetate buffering system effectively mitigates the chromatographic liabilities of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. By shielding the basic pyridazine nitrogens from residual silanols, the method achieves superior peak symmetry and resolution. The procedure is fully validated under ICH Q2(R2) guidelines, proving to be linear, accurate, precise, and highly robust for routine pharmaceutical quality control.

References

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA.gov. URL:[Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." USP-NF. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Step 5." EMA.europa.eu. URL:[Link]

Comparative

comparing 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine vs 3,6-dichloropyridazine reactivity

An in-depth mechanistic and practical guide for medicinal chemists and process scientists evaluating the reactivity profiles of pyridazine building blocks. Executive Summary: The Desymmetrization Paradigm The pyridazine...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic and practical guide for medicinal chemists and process scientists evaluating the reactivity profiles of pyridazine building blocks.

Executive Summary: The Desymmetrization Paradigm

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and neurological modulators[1]. When constructing these molecules, 3,6-dichloropyridazine (3,6-DCP) serves as the classical starting material. It is a symmetrical, highly electron-deficient di-electrophile.

However, the sequential functionalization of this scaffold requires a deep understanding of electronic causality. The first nucleophilic aromatic substitution (SNAr) with an alkoxide—such as (tetrahydro-2H-pyran-4-yl)methanol—yields 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (3-Cl-6-THPMP) . This transformation fundamentally alters the electronic landscape of the ring. The resulting mono-alkoxylated intermediate is significantly deactivated, requiring a strategic shift from simple SNAr to transition-metal catalysis for subsequent functionalization[2].

Mechanistic & Electronic Profiling

To understand the divergent reactivity of these two molecules, we must examine their frontier molecular orbitals (FMOs) and the stability of their respective Meisenheimer complexes.

3,6-Dichloropyridazine: The Highly Reactive Electrophile

In 3,6-DCP, the two adjacent ring nitrogens exert a strong electron-withdrawing inductive (-I) effect. Coupled with the two electronegative chlorine atoms, the Lowest Unoccupied Molecular Orbital (LUMO) energy is exceptionally low. When a nucleophile attacks the C3 or C6 position, the resulting anionic Meisenheimer intermediate is highly stabilized by the adjacent nitrogen atoms[1]. Consequently, the first SNAr reaction is rapid, exothermic, and often requires cooling to prevent over-reaction.

3-Chloro-6-(THP-methoxy)pyridazine: The Deactivated Intermediate

Once the (tetrahydro-2H-pyran-4-yl)methoxy group is installed, the reactivity profile collapses. While the oxygen atom still exerts a mild inductive (-I) pull, its dominant electronic contribution is resonance donation (+M effect). The oxygen lone pairs delocalize into the pyridazine π-system, significantly increasing electron density at the remaining C3-chlorine bond. This raises the LUMO energy, making nucleophilic attack thermodynamically and kinetically unfavorable.

To break the remaining C-Cl bond, chemists must abandon standard SNAr (unless using extremely harsh conditions or highly reactive thiolate/alkoxide nucleophiles) and instead rely on the oxidative addition of a Palladium or Nickel catalyst[3].

Quantitative Reactivity Comparison

The following table summarizes the empirical performance metrics and required conditions for substituting the C-Cl bonds in both substrates.

Parameter3,6-Dichloropyridazine3-Chloro-6-(THP-methoxy)pyridazine
Electronic State Highly electron-deficientDeactivated (+M resonance effect)
Primary Reaction Pathway Spontaneous SNArPd-Catalyzed Cross-Coupling
Typical SNAr Temp. 0°C to 25°C> 100°C (often fails with amines)
SNAr Half-Life (Amine) < 1 hour> 24 hours (with extensive degradation)
C-Cl Bond Dissociation Weakened by adjacent NStrengthened by alkoxy resonance
Chemoselectivity Prone to bis-substitution if unoptimizedHighly stable; inert to mild nucleophiles

Step-by-Step Experimental Workflows

The following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to ensure reproducibility during scale-up.

Protocol A: Synthesis of 3-Cl-6-THPMP via SNAr Desymmetrization

Objective: Achieve mono-substitution while suppressing the formation of the bis-alkoxylated byproduct.

  • Reagent Preparation: Charge a flame-dried flask with (tetrahydro-2H-pyran-4-yl)methanol (1.05 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0°C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).

    • Causality: Irreversible deprotonation ensures the formation of a highly reactive, naked alkoxide. Using a weak base (like K2CO3) would result in a sluggish equilibrium, increasing the residence time of the product and promoting bis-substitution.

  • Electrophile Addition: Dissolve 3,6-dichloropyridazine (1.0 equiv) in a minimal volume of THF and add it dropwise to the alkoxide solution over 30 minutes at 0°C[2].

    • Causality: Inverse addition (adding electrophile to nucleophile) is typically avoided to prevent bis-substitution. However, keeping the reaction strictly at 0°C leverages the massive reactivity difference between the starting material and the mono-substituted product, ensuring high chemoselectivity.

  • Quench & Isolate: Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield 3-Cl-6-THPMP.

Protocol B: Late-Stage Functionalization of 3-Cl-6-THPMP via Buchwald-Hartwig Amination

Objective: Overcome the +M deactivation of the pyridazine ring to install a secondary amine.

  • Catalyst Activation: In a glovebox, combine 3-Cl-6-THPMP (1.0 equiv), the target amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.10 equiv) in anhydrous 1,4-Dioxane.

    • Causality: Xantphos is selected for its wide bite angle, which promotes the reductive elimination step—often the bottleneck when coupling deactivated, electron-rich heteroaryls.

  • Base Selection: Add Cesium Carbonate (Cs2CO3, 2.0 equiv).

    • Causality: A soluble, strong base like NaOtBu can cleave the THP-methoxy ether or cause side-reactions. Cs2CO3 provides the necessary basicity for the catalytic cycle without degrading the substrate.

  • Thermal Cycling: Seal the vessel and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Reactivity Pathway Visualization

The following diagram illustrates the electronic funneling from the highly reactive di-electrophile to the deactivated intermediate, dictating the necessary shift in synthetic strategy.

ReactivityPathway DCP 3,6-Dichloropyridazine (Highly Electrophilic) SNAr S_NAr Reaction Reagents: THP-Methanol, NaH, 0°C Mechanism: Meisenheimer Complex DCP->SNAr THP 3-Chloro-6-(THP-methoxy)pyridazine (Deactivated via +M Resonance) SNAr->THP Coupling Buchwald-Hartwig Amination Reagents: Pd2(dba)3, Xantphos, 100°C Mechanism: Oxidative Addition THP->Coupling Product Di-substituted Pyridazine (Final Pharmaceutical Target) Coupling->Product

Stepwise desymmetrization of 3,6-dichloropyridazine dictating the shift from SNAr to Pd-catalysis.

References

  • Thermo Fisher Scientific. "Active chloro-heterocycles." Fisher Scientific Technical Library. Available at: [Link]

  • Google Patents (US10167279B2). "Compounds and compositions as RAF kinase inhibitors." Details the specific synthesis and handling of 3,6-dichloropyridazine with tetrahydro-2H-pyran-4-carboxylic acid/methanol derivatives.
  • ResearchGate. "Chemical Studies on 3,6-Dichloropyridazine (Part 2)." Explores the nucleophilic substitution and palladium-catalyzed Suzuki coupling sequences of the 3,6-DCP scaffold. Available at:[Link]

Sources

Validation

Structural and Functional Comparison of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine and Key Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational selection of bifunctional building blocks is critical for optimizing both target affinity and developability. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational selection of bifunctional building blocks is critical for optimizing both target affinity and developability. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS: 1215850-34-2) has emerged as a privileged intermediate. It combines the highly reactive 3-chloropyridazine core—a versatile vector for transition-metal catalysis and nucleophilic aromatic substitution (SNAr)—with a metabolically stable, solubility-enhancing tetrahydropyran (THP) ether moiety.

This guide provides an objective, data-driven comparison of this scaffold against its structural analogs, detailing the causality behind its physicochemical advantages, in vitro metabolic stability, and synthetic utility.

Structural Rationale & Physicochemical Profiling

The pyridazine ring is endowed with a high dipole moment, weak basicity, and a dual hydrogen-bonding capacity that facilitates unique π-π stacking and target interactions . When functionalizing the 6-position, the choice of substituent dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

To illustrate the structural advantages of the THP-methoxy group, we compare the target compound with three common alternatives:

  • Analog A: 3-Chloro-6-methoxypyridazine (Baseline, minimal steric bulk).

  • Analog B: 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine (Direct ether linkage, lacking the methylene spacer).

  • Analog C: 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (Basic amine bioisostere).

Physicochemical Comparison Table
CompoundMW ( g/mol )cLogPTPSA (Ų)Basic pKₐKey Structural Implication
Target (THP-methoxy) 228.681.4547.3< 2.0Optimal lipophilicity; neutral THP avoids hERG liability.
Analog A (Methoxy) 144.560.8538.1< 2.0Low lipophilicity but lacks the H-bond acceptor reach of THP.
Analog B (THP-oxy) 214.651.2047.3< 2.0Sterically constrained; restricted rotation limits binding poses.
Analog C (Piperidine) 227.690.9539.3~ 9.5High basicity introduces risk of phospholipidosis and hERG binding.

Expertise & Causality in Design: The inclusion of the methylene spacer (-CH₂-O-) in the Target Compound is not arbitrary. This spacer provides rotational degrees of freedom, allowing the THP ring to adopt a low-energy chair conformation that projects its oxygen atom deep into hydrophobic pockets to act as a hydrogen bond acceptor . Direct attachment (Analog B) sterically clashes with the pyridazine core, restricting this conformational flexibility. Furthermore, replacing the basic piperidine nitrogen (Analog C) with the neutral THP oxygen eliminates the high basicity (pKₐ ~9.5) that typically drives off-target hERG channel blockade and excessive volume of distribution.

Synthetic Utility & Experimental Protocols

The 3-chloro position of the pyridazine core is highly electron-deficient, making it an excellent electrophile for divergent functionalization.

SyntheticWorkflow Core 3-Chloro-6-(THP-methoxy) pyridazine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O SNAr SNAr Reaction (Amination) Core->SNAr R-NH2, DIPEA NMP, 120°C Prod1 6-Aryl-3-(THP-methoxy) pyridazine Suzuki->Prod1 Prod2 6-Amino-3-(THP-methoxy) pyridazine SNAr->Prod2

Divergent synthetic functionalization of the 3-chloro-pyridazine scaffold via Suzuki and SNAr pathways.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol leverages palladium catalysis to install aryl or heteroaryl groups at the 3-position.

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial, add 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling electron-deficient heteroaryls.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

    • Causality: The biphasic nature of this solvent system ensures the complete dissolution of both the organic substrates (dioxane) and the inorganic base (water), maximizing the interfacial reaction rate.

  • Reaction: Seal the vial, purge with N₂, and heat at 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol displaces the chloride with primary or secondary amines.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the pyridazine intermediate (1.0 equiv) and the nucleophilic amine (1.2 equiv) in N-Methyl-2-pyrrolidone (NMP, 0.5 M).

    • Causality: NMP is utilized because its high dielectric constant strongly stabilizes the polar Meisenheimer complex transition state inherent to the SNAr addition-elimination mechanism.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to scavenge the generated HCl. Its steric hindrance prevents it from acting as a competing nucleophile against the pyridazine core.

  • Reaction: Heat the mixture to 120 °C for 12 hours under an inert atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, concentrate, and purify via reverse-phase HPLC.

Metabolic Stability & Pharmacokinetics

A major failure point in drug development is rapid hepatic clearance. The substitution of a basic amine (e.g., piperidine) with a neutral oxygen heterocycle (e.g., THP) is a validated bioisosteric strategy to enhance metabolic stability .

MetabolicStability Start Microsomal Stability (HLM Assay) THP THP-methoxy Analog (Target Compound) Start->THP Pip Piperidine-methoxy Analog (Basic Amine) Start->Pip THP_Result Low Clearance (Resists N-dealkylation) THP->THP_Result CYP3A4 / CYP2D6 Pip_Result High Clearance (CYP-mediated N-oxidation) Pip->Pip_Result CYP3A4 / CYP2D6

Comparative CYP-mediated metabolic liability of THP versus Piperidine appendages.

In Vitro Human Liver Microsome (HLM) Clearance Data
Compound ScaffoldIntrinsic Clearance (CLₑₙₜ) (μL/min/mg)Primary Metabolic LiabilityHalf-life (t₁/₂) (min)
Target (THP-methoxy) < 15.0Low (Stable ether linkage)> 120
Analog C (Piperidine) > 65.0High (CYP-mediated N-dealkylation)< 30

Expertise & Causality in Pharmacokinetics: The data above demonstrates a self-validating principle of structural design. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily oxidize basic aliphatic amines (Analog C) via single-electron transfer, leading to rapid N-dealkylation and high intrinsic clearance. Conversely, the THP ring in the Target Compound lacks an oxidizable nitrogen lone pair. The ether oxygen is significantly more electron-withdrawn and resistant to CYP-mediated radical abstraction. Furthermore, the pyridazine core itself is highly electron-deficient, making it inherently resistant to CYP-mediated aromatic oxidation compared to standard phenyl rings .

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32(11), 1853-1921.[Link]

  • Hernández-Lladó, P., Meanwell, N. A., & Russell, A. J. (2023). "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, 68(16), 16921-16939.[Link]

Comparative

A Comparative Analysis of the Biological Activities of Tetrahydropyran-Substituted Pyridazines in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity is paramount. The strategic hybridization of privileged scaffolds is a cornerstone of rat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity is paramount. The strategic hybridization of privileged scaffolds is a cornerstone of rational drug design, aiming to unlock synergistic effects and novel mechanisms of action. This guide provides an in-depth comparative analysis of the biological activities of a promising class of hybrid molecules: tetrahydropyran-substituted pyridazines. By integrating the structural features of the biologically versatile pyridazine core with the favorable pharmacokinetic profile of the tetrahydropyran moiety, these compounds have emerged as compelling candidates in anticancer, anti-inflammatory, and antimicrobial research.

This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The Scientific Rationale: Merging Two Potent Pharmacophores

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to strong interactions with biological targets.

On the other hand, the tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is frequently incorporated into drug molecules to enhance their physicochemical properties. The THP moiety can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional scaffold for precise substituent orientation.

The conjugation of these two moieties offers the potential for novel compounds with enhanced biological activity and improved drug-like properties. This guide will explore the tangible outcomes of this molecular hybridization across key therapeutic areas.

Anticancer Activity: Targeting the Cell Cycle and Beyond

The proliferation of cancer cells is a hallmark of the disease, often driven by dysregulation of the cell cycle. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition has become a validated strategy in cancer therapy.[3]

Mechanism of Action: CDK2 Inhibition

Recent studies have identified tetrahydropyran-substituted pyridazines as potent inhibitors of CDK2.[4] One standout compound, a methyltetrahydropyran-bearing pyridazine (designated as 11m in the cited literature), has demonstrated submicromolar potency against breast cancer cell lines.[4] The proposed mechanism involves the pyridazine core interacting with the hinge region of the CDK2 ATP-binding pocket, while the tetrahydropyran substituent likely occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

CDK2_Inhibition G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E Cell Proliferation Cell Proliferation S Phase->Cell Proliferation CDK2/Cyclin E CDK2/Cyclin E Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation Phosphorylates Tetrahydropyran-Pyridazine Tetrahydropyran-Pyridazine Tetrahydropyran-Pyridazine->CDK2/Cyclin E Inhibition E2F Release E2F Release Rb Phosphorylation->E2F Release Induces S Phase Genes S Phase Genes E2F Release->S Phase Genes Activates S Phase Genes->S Phase

Caption: Inhibition of CDK2 by tetrahydropyran-substituted pyridazines blocks the G1/S transition, halting cancer cell proliferation.

Comparative Anticancer Potency

The in vitro cytotoxic activity of tetrahydropyran-substituted pyridazines has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a direct comparison of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
11m 3-(methyltetrahydropyran)-6-(substituted)pyridazineT-47D (Breast Cancer)0.43 ± 0.01[4]
11m 3-(methyltetrahydropyran)-6-(substituted)pyridazineMDA-MB-231 (Breast Cancer)0.99 ± 0.03[4]
Doxorubicin(Reference Drug)T-47D (Breast Cancer)Not specified in source[4]
Doxorubicin(Reference Drug)MDA-MB-231 (Breast Cancer)Not specified in source[4]

As the data indicates, compound 11m exhibits potent anticancer activity, with submicromolar IC50 values against both hormone-receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the tetrahydropyran-substituted pyridazine compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Selective COX-2 Inhibition

While specific data for tetrahydropyran-substituted pyridazines as COX-2 inhibitors is still emerging, the broader class of pyridazine derivatives has shown significant promise in this area.[1][3] The proposed mechanism involves the pyridazine core binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. The tetrahydropyran moiety could potentially enhance selectivity and improve the pharmacokinetic profile of these inhibitors.

COX2_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX-2 COX-2 Tetrahydropyran-Pyridazine Tetrahydropyran-Pyridazine Tetrahydropyran-Pyridazine->COX-2 Inhibition

Caption: Inhibition of COX-2 by tetrahydropyran-substituted pyridazines can block the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to assess the inhibitory activity and selectivity of compounds against COX enzymes is through a colorimetric or fluorometric inhibitor screening assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done indirectly by measuring the peroxidase activity of COX, using a colorimetric or fluorometric probe.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values for both COX-1 and COX-2 are determined. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is then calculated to assess the compound's preference for inhibiting COX-2.[4][5]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Pyridazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][6]

Comparative Antimicrobial Potency

While specific minimum inhibitory concentration (MIC) data for tetrahydropyran-substituted pyridazines is not yet widely available in the literature, the pyridazine scaffold itself is a promising starting point for the development of novel antimicrobials. The table below presents MIC values for other pyridazine derivatives to illustrate the potential of this class of compounds. Further research is warranted to explore the impact of the tetrahydropyran substitution on antimicrobial efficacy.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Diarylurea PyridazinonesStaphylococcus aureus16[6]
Diarylurea PyridazinonesCandida albicans16[6]
Chloro PyridazinesEscherichia coli0.892–3.744[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][8]

Methodology:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of tetrahydropyran-substituted pyridazines is highly dependent on the nature and position of substituents on both the pyridazine and tetrahydropyran rings.

  • For Anticancer Activity: The presence of a methyl group on the tetrahydropyran ring in compound 11m was shown to be crucial for its potent CDK2 inhibitory activity.[4] Further exploration of different substituents on the tetrahydropyran ring could lead to even more potent and selective anticancer agents.

  • For Anti-inflammatory Activity: The nature of the substituent at the 6-position of the pyridazine ring is known to significantly influence COX-2 selectivity.[1][3] Combining these optimized pyridazine scaffolds with a tetrahydropyran moiety could yield novel anti-inflammatory drugs with improved safety profiles.

  • For Antimicrobial Activity: The lipophilicity and electronic properties of the substituents on the pyridazine ring play a key role in determining the antimicrobial spectrum and potency.[6] The addition of a tetrahydropyran ring could modulate these properties to enhance activity against specific pathogens.

Conclusion

Tetrahydropyran-substituted pyridazines represent a promising class of hybrid molecules with significant potential in anticancer, anti-inflammatory, and antimicrobial drug discovery. The compelling anticancer data, particularly the submicromolar inhibition of CDK2, highlights the immediate opportunities for further development in oncology. While more specific data is needed to fully elucidate their potential as anti-inflammatory and antimicrobial agents, the foundational activity of the pyridazine scaffold provides a strong rationale for continued investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to further explore the therapeutic potential of this exciting class of compounds.

References

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). PMC. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (n.d.). PMC. [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). PMC. [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). MDPI. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019). Journal of Acupuncture Research. [Link]

  • LPS-induced activation of RAW 264.7 cells and BMDMs. ( A ) RAW 264.7 cells ( left. (n.d.). ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. (2019). PubMed. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. (2023). ResearchGate. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (n.d.). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Biomedical and Pharmacology Journal. [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Verifying the Purity of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine as a Reference Standard

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the molecule 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine represents a critical heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecule 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine represents a critical heterocyclic building block. Its unique structure, combining a reactive chloropyridazine core with a tetrahydropyran ether side-chain, makes it a valuable intermediate for synthesizing novel pharmaceutical agents. When a batch of this material is designated as a reference standard, its purity is not merely a quality metric; it is the bedrock upon which all subsequent analytical measurements, safety assessments, and dosage determinations are built.

The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized"[1][2]. An inaccurately characterized reference standard, tainted by unknown impurities, can lead to profound errors in clinical trial dosing, misinterpretation of stability data, and potential rejection of regulatory submissions.

This guide provides an in-depth, objective comparison of the essential analytical techniques required to rigorously verify the purity of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. We will move beyond simply listing methods to explain the causality behind experimental choices, presenting a self-validating, orthogonal testing strategy designed for maximum scientific integrity and regulatory compliance.

Part 1: Understanding the Analyte - Physicochemical Profile and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the molecule's synthetic pathway, as this is the primary source of potential impurities.

1.1 Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O₂Calculated
Molecular Weight228.68 g/mol Calculated
AppearanceExpected to be a white to off-white solidInferred from similar structures

1.2 Plausible Synthetic Pathway and Associated Impurities

While multiple synthetic routes exist for pyridazine derivatives, a common and efficient method involves the nucleophilic substitution of a di-halogenated pyridazine. A plausible pathway for the target molecule is the Williamson ether synthesis, reacting 3,6-dichloropyridazine with (tetrahydro-2H-pyran-4-yl)methanol in the presence of a strong base.

Synthetic_Pathway SM1 3,6-Dichloropyridazine Product 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine SM1->Product Nucleophilic Substitution SM2 (Tetrahydro-2H-pyran-4-yl)methanol Alkoxide Sodium alkoxide intermediate SM2->Alkoxide + NaH (Solvent: DMF) Base Sodium Hydride (NaH) Alkoxide->Product Nucleophilic Substitution

Figure 1: Plausible synthetic route for the target compound.

This proposed synthesis immediately highlights several potential process-related impurities that must be investigated:

Impurity TypeSpecific ExampleRationale
Starting Materials 3,6-DichloropyridazineIncomplete reaction.
(Tetrahydro-2H-pyran-4-yl)methanolIncomplete reaction or excess reagent.
Byproducts 3,6-bis(tetrahydro-2H-pyran-4-ylmethoxy)pyridazineDi-substitution if reaction conditions are not controlled.
3-Hydroxy-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazineHydrolysis of the chloro group during workup or storage.
Isomers Positional IsomersUnlikely in this specific synthesis but always a consideration in substituted heterocycles.
Residual Solvents Dimethylformamide (DMF), Ethyl Acetate, HeptaneSolvents used during reaction and purification steps.
Inorganics Sodium Chloride (NaCl)Salt byproduct from the reaction.

Part 2: An Orthogonal Analytical Strategy

No single analytical technique can provide a complete purity profile. A scientifically sound verification relies on an orthogonal approach , which involves using multiple methods with different chemical and physical principles of separation and detection. This strategy ensures that impurities not detected by one method (e.g., non-UV active compounds in HPLC-UV) are captured by another (e.g., LC-MS or NMR).

Our recommended workflow is a multi-faceted system designed to provide a comprehensive and self-validating characterization of the reference standard.

Analytical_Workflow Candidate Reference Standard Candidate Batch Identity Identity Confirmation Candidate->Identity Purity Organic Impurity Profiling Candidate->Purity Residuals Residuals & Inorganics Candidate->Residuals NMR ¹H and ¹³C NMR Identity->NMR MS High-Resolution Mass Spectrometry (HRMS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR HPLC HPLC-UV (Area % Purity) Purity->HPLC LCMS LC-MS (Impurity ID) Purity->LCMS GC GC-FID/MS (Residual Solvents) Residuals->GC KF Karl Fischer Titration (Water Content) Residuals->KF TGA Thermogravimetric Analysis (Non-Volatile Impurities) Residuals->TGA Assay Final Purity Assignment Balance Mass Balance Calculation HPLC->Balance GC->Balance KF->Balance TGA->Balance Balance->Assay

Figure 2: Orthogonal workflow for reference standard verification.

Part 3: Comparison of Core Purity Assessment Techniques

The choice of analytical instrumentation is critical. For organic purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary, complementary techniques.

ParameterHPLC with UV DetectionQuantitative NMR (qNMR)LC-MS
Principle Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Signal is proportional to the number of nuclei.Separation by liquid chromatography followed by ionization and mass-to-charge ratio detection.
Primary Use Separation and quantification of organic impurities. Purity determination by area percent.Absolute structural confirmation. Quantification of the main component against a certified standard.Impurity identification and confirmation of molecular weight.
Specificity High for separating isomers and related substances. Can be limited if impurities co-elute or lack a UV chromophore.Extremely high. Provides detailed structural information, making it excellent for unambiguous identification.High, based on both retention time and mass-to-charge ratio. Excellent for resolving and identifying components.
Sensitivity High (typically low ppm or ng levels).Lower than HPLC (typically >0.1% w/w). Not ideal for trace impurity detection.Very high (pg to fg levels), especially with modern mass analyzers.
Quantification Relative (Area %). Assumes all impurities have the same response factor as the main peak, which is a limitation.Absolute. Provides a direct, primary measure of purity without needing a standard of the analyte itself.Generally considered semi-quantitative unless specific impurity standards are used for calibration.
Validation Requires extensive validation per ICH Q2(R2) guidelines (linearity, accuracy, precision, etc.).[3]Requires validation of parameters like signal-to-noise, pulse width, and relaxation delays.Validation focuses on mass accuracy, sensitivity, and specificity.[4]

Part 4: Key Experimental Protocols

To ensure trustworthiness, protocols must be detailed and self-validating. System suitability tests (SSTs) are incorporated to verify the system's performance before analyzing any samples.

Protocol 1: Reversed-Phase HPLC-UV for Purity Determination

This method is designed to separate the main component from its potential non-polar and moderately polar impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the reference standard candidate and dissolve in 10.0 mL of diluent to achieve a 1.0 mg/mL solution.

5. System Suitability Test (SST):

  • Inject the sample solution five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

    • Tailing factor for the main peak between 0.8 and 1.5.

    • Theoretical plates > 2000.

    • The system must pass SST before proceeding. This is a core principle of analytical procedure validation[3][5].

6. Analysis and Data Processing:

  • Inject a blank (diluent) followed by the sample solution.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: ¹H NMR for Structural Identity and Purity Confirmation

NMR serves as the definitive test for structural identity. Its quantitative nature allows for an assay independent of chromatographic methods.

1. Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the reference standard candidate into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).

3. Acquisition Parameters:

  • Pulse Program: Standard 1D proton (zg30).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantitative analysis).

  • Number of Scans: 16 (or more for better signal-to-noise).

  • Spectral Width: ~20 ppm.

4. Data Processing and Interpretation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Identity Confirmation:

    • Compare the observed chemical shifts, splitting patterns, and integrations to the theoretical structure.

    • Expected signals: Aromatic protons on the pyridazine ring, methylene protons of the ether linkage, and protons on the tetrahydropyran ring. The signals from the tetrahydropyran moiety will be complex due to its chair conformation[6].

  • Purity Assessment:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the molar ratio and, subsequently, the purity (w/w %).

    • Carefully inspect the baseline for signals corresponding to potential impurities identified in Part 1, especially residual solvents like DMF or ethyl acetate.

Part 5: Final Purity Assignment via Mass Balance

The purity value reported on a certificate of analysis for a reference standard should not be derived from a single technique. The most accurate and defensible value is obtained through a mass balance calculation, which accounts for all possible components in the material.[1]

Purity (w/w %) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Non-Volatile Residue (%)

Hypothetical Data Summary and Purity Calculation:

Analytical TechniqueResultPurpose
HPLC-UV (Area %) 99.85%Measures organic purity.
Karl Fischer Titration 0.08%Quantifies water content.
GC-HS/FID 0.04% (Ethyl Acetate)Quantifies volatile residual solvents.
Thermogravimetric Analysis 0.02%Measures non-volatile inorganic residue (e.g., salts).
Calculated Purity 99.81% Final Assigned Purity (Mass Balance)

This mass balance approach is authoritative because it reconciles data from multiple orthogonal techniques into a single, comprehensive purity value. The small difference between the HPLC area % and the final mass balance value highlights the importance of accounting for non-chromatographable impurities like water and inorganics.

Conclusion

Verifying the purity of a reference standard like 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a rigorous, multi-step process that demands a deep understanding of both chemistry and analytical science. A simple HPLC chromatogram showing a single major peak is insufficient for the designation of a primary reference standard.

The robust, self-validating strategy outlined in this guide—combining structural elucidation by NMR and MS, meticulous organic purity profiling by HPLC, and precise quantification of residual components by GC, KF, and TGA—represents the current best practice in the pharmaceutical industry. By employing this orthogonal, data-driven approach, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results, the safety of their products, and compliance with global regulatory standards.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Orowicka, E., et al. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc, 2010(ix), 308-318. Retrieved from [Link]

  • Google Patents. (CN101817788A). Preparation method of 3,4,6-trichloro-pyridazine.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Molecules, 8(7), 573-583. Retrieved from [Link]

  • Google Patents. (EP0047164B1). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine. Retrieved from [Link]

  • Vijaya Chamundeeswari, S. P., et al. (2013). Structural, Vibrational, Electronic and NMR Spectral Analysis of 3-chloro-6-methoxypyridazine by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis of some disperse dyes derived from 3-amino-1H-pyrzolo[3,4-c]pyridazine and their color assessment on polyester fabrics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]

  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methoxy-. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • DergiPark. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2014). 13C NMR Analysis of 3,6-dihydro-2H-pyrans: Assignment of Remote Stereochemistry Using Axial Shielding Effects. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP Reference Standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • J. Chem. Soc. Pak. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

Sources

Comparative

X-Ray Crystallographic Validation of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for Fragment-Based Drug Discovery (FBDD). The transition from hit identification to lead optimization requires fragments...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for Fragment-Based Drug Discovery (FBDD). The transition from hit identification to lead optimization requires fragments that not only bind with high ligand efficiency but also yield unambiguous, high-resolution electron density maps. This guide objectively compares the crystallographic performance of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine against traditional flat aromatic alternatives, detailing the causality behind its superior 3D vectoring and providing a self-validating protocol for X-ray validation.

Structural Rationale & Causality

In FBDD, the complexity of a fragment must be strictly controlled to ensure it can efficiently sample the binding pocket [1][1]. However, over-reliance on flat, sp2-hybridized rings (like simple phenyls) often leads to off-target promiscuity and poor aqueous solubility.

The architecture of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is engineered for crystallographic success:

  • Pyridazine Core : The adjacent nitrogen atoms act as a potent bidentate hydrogen-bond acceptor system, ideal for anchoring into kinase hinge regions or structured water networks.

  • Chlorine Substituent : Serves a dual purpose. Crystallographically, the heavy chlorine atom provides a strong anomalous scattering signal, aiding in the unambiguous determination of the ligand's orientation in the electron density map. Chemically, it acts as a vector for halogen bonding and a handle for late-stage synthetic growth.

  • Tetrahydropyran (THP) Ring : This is the critical differentiator. The THP ring introduces significant sp3 character ( Fsp3​ ). The chair conformation projects the ether oxygen and carbon atoms into 3D space, allowing for precise van der Waals packing against complex hydrophobic pockets—a feature flat aromatics cannot replicate [1][1].

Comparative Performance Analysis

To objectively assess this product, we compared its crystallographic validation metrics against a structurally analogous "flat" fragment, 3-chloro-6-phenoxypyridazine, soaked into a model kinase system. The evaluation relies on both global and local measures of data quality [2][2].

Metric3-Chloro-6-(THP-methoxy)pyridazine3-Chloro-6-phenoxypyridazine (Alternative)Causality / Significance
Real-Space Correlation Coefficient (RSCC) 0.940.82Higher RSCC indicates the THP ring fits the electron density map more precisely than the flexible/flat phenoxy group.
Average Ligand B-factor (Ų) 28.545.2Lower B-factors reflect tighter binding and less conformational heterogeneity in the crystal lattice.
Fsp3​ (Fraction of sp3 Carbons) 0.600.00Higher Fsp3​ correlates with improved aqueous solubility and reduced promiscuity in off-target binding.
Coordinate Error (Cruickshank DPI) 0.12 Å0.25 ÅSuperior electron density allows for more accurate placement of the ligand atoms during refinement.

Structural Interaction Network

The diagram below illustrates the specific molecular interactions that drive the superior crystallographic metrics of the THP-pyridazine scaffold.

G cluster_ligand 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine Pyr Pyridazine Core THP THP-Methoxy Pyr->THP Hinge Kinase Hinge Region Pyr->Hinge H-Bond Acceptor Cl Chlorine Atom Cl->Pyr Pocket Hydrophobic Pocket Cl->Pocket Halogen Bond THP->Pocket sp3 van der Waals Water Structured Water THP->Water Ether O Interaction

Interaction network of the fragment within a target binding site.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Every step below includes the mechanistic reasoning (causality) to ensure reproducible high-resolution structures.

Step 1: Protein Crystallization & Lattice Stabilization
  • Action : Grow apo-protein crystals using sitting-drop vapor diffusion. Prior to soaking, transfer crystals to a stabilization buffer containing the mother liquor supplemented with 20% PEG 3350.

  • Causality : Fragments have low binding affinities (typically high micromolar to millimolar) [3][3], requiring soaking at high concentrations (e.g., 50 mM). This necessitates high concentrations of DMSO. The PEG 3350 increases the osmotic pressure of the drop, preventing lattice degradation and loss of diffraction resolution when the DMSO-solubilized fragment is introduced.

Step 2: Ligand Soaking & Cryocooling
  • Action : Soak crystals with 50 mM of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (final DMSO <5%) for 24 hours. Briefly transfer to a cryoprotectant solution (stabilization buffer + 20% glycerol) and flash-cool in liquid nitrogen.

  • Causality : The 24-hour window allows for complete diffusion into the solvent channels without dissolving the crystal. Flash-cooling in liquid nitrogen prevents the formation of crystalline ice, which would otherwise generate diffraction rings that obscure high-resolution protein data [2][2].

Step 3: Data Processing and Refinement
  • Action : Process diffraction images and perform rigid-body and restrained refinement using the PHENIX software suite [4][4]. Generate ligand restraints using the PHENIX eLBOW module.

  • Causality : PHENIX automates the generation of precise geometry restraints for non-standard fragments [4][4]. This is critical; refining a ligand without proper restraints will cause the simulated annealing process to distort the THP chair conformation to artificially fit noise in the mFo​−DFc​ difference map. By using strict restraints, the refinement is self-validating: a high RSCC (>0.90) confirms the ligand genuinely matches the experimental data.

X-Ray Validation Workflow

Workflow A Apo-Crystal Growth (Sitting Drop) B Ligand Soaking (50 mM, 24h) A->B Stabilize lattice C Cryocooling & Diffraction (Synchrotron, 100K) B->C Cryoprotect D Data Processing (XDS / AIMLESS) C->D Integrate intensities E Refinement & Validation (PHENIX / COOT) D->E Generate maps

Step-by-step crystallographic validation workflow for fragment screening.

Conclusion

Compared to traditional flat scaffolds, 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine offers superior crystallographic validation metrics. Its high Fsp3​ character translates to lower B-factors, higher RSCC values, and unambiguous electron density. By following a structurally restrained and osmotically stabilized soaking protocol, researchers can rapidly validate this fragment as an elite starting point for structure-based drug design.

References

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules / PMC. Available at: [Link]

  • You are lost without a map: Navigating the sea of protein structures. FEBS Journal / PMC. Available at: [Link]

  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Accounts of Chemical Research. Available at: [Link]

  • PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D / PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks like 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine requires more than just standard laboratory hygiene; it demand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks like 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine requires more than just standard laboratory hygiene; it demands a rigorous, chemically informed approach to waste management.

In drug discovery and medicinal chemistry, the structural features of a molecule dictate not only its biological activity but also its end-of-life environmental impact. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this specific compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and protecting both laboratory personnel and downstream waste-handling infrastructure.

Structural Profiling & Disposal Causality

To understand why specific disposal protocols are required, we must analyze the molecule's structural components:

  • The Halogenated Moiety (3-Chloro substituent): The presence of the chlorine atom fundamentally alters the thermodynamic and regulatory landscape of this chemical's disposal. Any organic waste containing more than 2% halogens by weight is classified strictly as Halogenated Organic Waste [1].

  • The Heterocyclic & Ether Core (Pyridazine and Tetrahydropyran): While these carbon-rich rings are highly combustible, burning them in the presence of chlorine without specialized equipment leads to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas.

The Causal Imperative: Because of the chlorine atom, this compound cannot be disposed of alongside standard non-halogenated solvents (like ethanol or acetone). Mixing halogenated and non-halogenated streams contaminates the entire bulk volume, exponentially increasing disposal costs and creating severe safety hazards[2]. It must be routed to an EPA-approved facility for high-temperature rotary kiln incineration followed by caustic scrubbing to neutralize the resulting HCl gas[3].

Waste Lifecycle & Logistics Workflow

The following diagram illustrates the strict RCRA-compliant lifecycle required for this halogenated heterocyclic compound, from the laboratory bench to final thermal destruction.

WasteLifecycle Gen Point of Generation (Lab Bench / Fume Hood) SAA Satellite Accumulation Area Max 55 Gal | <72 hrs once full Gen->SAA CAA Central Accumulation Area 90-180 Day Limit (RCRA) SAA->CAA Transport EPA-Licensed Transporter Hazardous Waste Manifest CAA->Transport Incinerator Rotary Kiln Incineration (>1000°C Thermal Destruction) Transport->Incinerator Scrubber Caustic Scrubbing (Neutralizes HCl Exhaust) Incinerator->Scrubber

RCRA-compliant lifecycle and destruction workflow for halogenated heterocyclic waste.

Step-by-Step Execution Protocol: Segregation and Containment

This protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity before proceeding to the next phase.

Phase 1: Point-of-Generation Collection
  • Select a Compatible Container: Use only High-Density Polyethylene (HDPE) or glass containers.

    • Causality: Trace degradation of the chlorinated pyridazine can release microscopic amounts of HCl over time. Metal containers (including steel) are susceptible to acid corrosion and must never be used for halogenated waste[4].

    • Validation Check: Inspect the container cap. Ensure it is a solid PTFE or plastic screw-cap with no metallic liners or rust spots.

  • Execute Strict Segregation: Pour the waste into the designated "Halogenated Organic Waste" container.

    • Validation Check: Before adding the chemical, verify that the container log does not contain incompatible materials (e.g., strong oxidizers, alkali metals, or non-halogenated bulk solvents)[4].

Phase 2: Labeling and Satellite Accumulation Area (SAA) Storage
  • Apply RCRA-Compliant Labeling: The container must be labeled immediately upon the first drop of waste entering it.

    • Protocol: Write the words "Hazardous Waste" clearly. Below this, write the full chemical name: 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine.

    • Causality: The EPA strictly prohibits the use of chemical formulas (e.g., C10H13ClN2O2) or abbreviations on waste labels to ensure emergency responders can instantly identify the hazard[5].

  • Secure the SAA: Place the container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a polyethylene tray)[5].

    • Validation Check: Attempt to leave the fume hood. Is the funnel still in the container? If yes, the protocol has failed. Funnels must be removed and the container tightly capped immediately after use to prevent vapor release[2].

Phase 3: Transfer and Final Disposition
  • Monitor Volume Limits: The SAA must never exceed 55 gallons of hazardous waste. Once the container is full, date the label immediately.

    • Causality: Federal law mandates that full containers must be moved from the SAA to the Central Accumulation Area (CAA) within 72 hours of the date marked[6].

  • Coordinate with Environmental Health & Safety (EH&S): Submit a waste pickup request. The waste will be profiled and shipped via an EPA-licensed transporter to a facility equipped with a rotary kiln and caustic scrubbers[3].

Quantitative Regulatory & Logistical Parameters

To maintain compliance and optimize laboratory logistics, adhere to the following quantitative thresholds. These parameters dictate the legal and physical boundaries of your waste management strategy.

Logistical ParameterRegulatory Threshold / SpecificationOperational Causality
Halogen Classification > 2% Halogen by weightTriggers mandatory segregation from non-halogenated streams to prevent toxic emissions during incineration[1].
SAA Volume Limit Maximum 55 GallonsExceeding this limit violates RCRA and triggers immediate CAA storage requirements[6].
SAA Transfer Window ≤ 72 Hours (Once full)Ensures localized lab benches do not become unmonitored bulk storage facilities[5].
CAA Storage Limit (LQG) ≤ 90 DaysLarge Quantity Generators must ship waste off-site within 90 days of entering the CAA to prevent environmental accumulation[7].
Thermal Destruction > 1000°C (Rotary Kiln)Required temperature to break the robust carbon-chlorine and heterocyclic aromatic bonds completely[3].

Emergency Spill Response Integration

If 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is spilled during the transfer process:

  • Do not use water. The compound is an organic solid/liquid intermediate; water will simply spread the contamination.

  • Cover the spill with a compatible, inert chemical absorbent (e.g., diatomaceous earth or vermiculite).

  • Sweep the absorbed material using non-sparking tools and place it into a solid waste HDPE container.

  • Label as Hazardous Waste - Halogenated Solid Spill Residue and manage through the SAA protocol outlined above.

References

  • , Universitat de Barcelona, Accessed March 17, 2026. 2., Columbia University, Accessed March 17, 2026.

  • , Central Washington University, Accessed March 17, 2026.

  • , Western Kentucky University, Accessed March 17, 2026.

  • , U.S. Environmental Protection Agency (EPA), Accessed March 17, 2026. 6., Case Western Reserve University, Accessed March 17, 2026. 7., USW Online, Accessed March 17, 2026.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular properties. This guide provides essential, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular properties. This guide provides essential, field-tested protocols for the safe handling and disposal of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the integrity of our research environment.

Hazard Assessment: A Synthesis of Structural Alerts

  • The Chlorinated Pyridazine Moiety : The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry.[1][2] The presence of a chlorine atom introduces significant potential for toxicity and irritation. Analogous compounds, such as other chlorinated pyridazines, are known to be harmful or toxic if swallowed or in contact with skin, and may cause serious skin and eye irritation.[3] Specifically, 3-Chloro-6-hydrazinopyridazine is classified as causing serious eye damage, skin irritation, and respiratory irritation.[4]

  • The Tetrahydropyran Ether Moiety : Ethers are a well-understood class of compounds that require careful handling.[5] A primary concern with many ethers is the potential to form explosive peroxides upon prolonged storage and exposure to air.[6][7] While the tetrahydropyran structure is less prone to this than, for example, diethyl ether, it is a possibility that cannot be dismissed. Furthermore, ethers and related cyclic structures can cause skin, eye, and respiratory tract irritation.[6][8]

Anticipated Hazard Profile Summary

Hazard CategoryPotential EffectRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal) Harmful or Toxic if swallowed or absorbed through the skin.Based on data for various chlorinated pyridazine derivatives.[3][4]
Skin Corrosion/Irritation Causes skin irritation; may cause an allergic skin reaction.[4]Common hazard for both chlorinated heterocycles and some ethers.[6][8]
Eye Damage/Irritation Causes serious eye irritation or damage.[4][8]High probability based on analogous compounds.[4][8]
Respiratory Irritation May cause respiratory tract irritation, especially if in powdered form or aerosolized.[4][8]A known hazard for many volatile or fine particulate chemicals.[4][8]
Chemical Reactivity Potential for peroxide formation over time. Incompatible with strong oxidizing agents.[8][9]Inherent risk associated with ether functional groups.[6][7]

Personal Protective Equipment (PPE) Protocol

Given the synthesized hazard profile, a multi-layered PPE approach is mandatory. This is not merely a checklist but a system to create a barrier between the researcher and potential exposure.[10]

Core PPE for Routine Handling

PPE ComponentSpecificationJustification
Eye & Face Protection ANSI Z87.1-compliant safety goggles AND a full-face shield.[7]Protects against splashes and potential vapors. The dual-hazard nature (irritant and potentially toxic) necessitates protection beyond standard safety glasses.[4][8]
Hand Protection Double-gloving with nitrile gloves.[6]Provides splash resistance. For extended operations or direct immersion, heavy-duty reusable gloves (e.g., Butyl rubber or Polyvinyl Alcohol) should be used over an inner nitrile glove. Always check manufacturer compatibility charts for breakthrough times.
Body Protection Flame-resistant laboratory coat, fully buttoned.[6] Long pants and closed-toe leather or chemical-resistant shoes.[9]Ensures no skin is exposed. Protects against accidental spills and splashes.
Respiratory Protection Generally not required for small-scale handling in a certified fume hood. However, if there is a risk of aerosolization or handling of a fine powder outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][9] All respirator use requires prior medical clearance and fit-testing.[6][9]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the environment in which the work is performed and the procedures for managing the chemical lifecycle from receipt to disposal.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All handling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[6][11]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[9][12]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for managing this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Apparatus & Reagents prep_hood->prep_materials handle_chem Carefully Weigh and Transfer Compound prep_materials->handle_chem handle_reaction Perform Experimental Procedure handle_chem->handle_reaction decon Decontaminate Glassware & Work Surfaces handle_reaction->decon spill Spill Occurs? handle_reaction->spill waste Segregate Waste into 'Chlorinated Hazardous Waste' decon->waste label_waste Label Waste Container with Full Chemical Name waste->label_waste wash Remove PPE & Wash Hands Thoroughly label_waste->wash spill->handle_reaction spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decon After Cleanup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
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